2-Oxoimidazolidine-1-carbonyl chloride
Description
Properties
IUPAC Name |
2-oxoimidazolidine-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2O2/c5-3(8)7-2-1-6-4(7)9/h1-2H2,(H,6,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXJZQSRAFBHNLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20157368 | |
| Record name | 2-Oxoimidazolidine-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20157368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13214-53-4 | |
| Record name | 2-Oxo-1-imidazolidinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13214-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Oxoimidazolidine-1-carbonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013214534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Oxoimidazolidine-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20157368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-oxoimidazolidine-1-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.881 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Mechanism of 2-Oxoimidazolidine-1-carbonyl Chloride
Executive Summary
2-Oxoimidazolidine-1-carbonyl chloride is a pivotal chemical intermediate, prized for its role in constructing complex bioactive molecules, particularly in the pharmaceutical sector.[1] Its synthesis, however, involves the use of phosgene or its surrogates, demanding a rigorous understanding of the reaction chemistry and stringent safety protocols. This guide provides an in-depth analysis of the primary synthetic routes, a detailed breakdown of the underlying reaction mechanism, and a critical evaluation of the associated safety considerations. We will focus on the transition from using highly hazardous phosgene gas to its more manageable solid substitute, triphosgene (bis(trichloromethyl) carbonate), which offers significant advantages in handling and stoichiometry for both laboratory and industrial applications.[2][3]
Introduction: The Significance of a Versatile Building Block
This compound (also known as Ethyleneallophanoyl chloride) is a heterocyclic compound featuring a reactive acyl chloride group attached to a cyclic urea core.[4] This unique structural combination makes it an invaluable electrophilic reagent for introducing the 2-oxoimidazolidine moiety into a target molecule.
-
Chemical Identity:
Its primary utility lies in pharmaceutical development, where it serves as a key intermediate in the synthesis of antibiotics (e.g., mezlocillin, azlocillin), anti-inflammatory agents, and other therapeutic agents.[1][6] The ability to readily react with nucleophiles such as amines and alcohols allows for its seamless integration into complex synthetic pathways.
Synthesis Methodologies: From Hazardous Gas to Controllable Solid
The synthesis of this compound is fundamentally a phosgenation reaction, involving the acylation of the parent 2-Imidazolidinone (ethylene urea). The choice of phosgenating agent is the most critical variable, directly impacting safety, handling, and scalability.
Route 1: Direct Phosgenation (Conventional Method)
The traditional synthesis involves bubbling gaseous phosgene (COCl₂) directly into a solution of 2-imidazolidinone.[7][8] A tertiary amine base, such as triethylamine, is typically required to scavenge the hydrochloric acid (HCl) byproduct. While effective, this method is fraught with extreme safety hazards due to the high toxicity and volatility of phosgene gas.[9] Consequently, its use is largely restricted to industrial settings with specialized containment infrastructure.
Route 2: Synthesis via Triphosgene (BTC) (Preferred Method)
Triphosgene, or bis(trichloromethyl) carbonate (BTC), is a stable, crystalline solid that serves as a safe and convenient substitute for phosgene.[10][11] It is considered the state-of-the-art reagent for laboratory-scale phosgenations. In the presence of a nucleophile or a catalyst, one mole of triphosgene decomposes to generate three moles of phosgene in situ, allowing for precise stoichiometric control without handling the hazardous gas directly.[12][13] Research has shown that using BTC for the synthesis of related substituted 1-chlorocarbonyl-imidazolidin-2-ones can result in higher yields and product purity compared to the conventional phosgene method.[14]
Route 3: Synthesis via Diphosgene
Diphosgene (trichloromethyl chloroformate) is a liquid alternative to phosgene.[12] It is less volatile than phosgene but presents similar toxicity risks upon decomposition.[12] One mole of diphosgene is equivalent to two moles of phosgene. While it offers handling advantages over the gaseous form, the solid nature of triphosgene generally makes it the more convenient and preferred surrogate in a research setting.[15]
Comparative Analysis of Phosgenating Agents
The choice of reagent is a critical decision based on a trade-off between reactivity, safety, and operational complexity.
| Feature | Phosgene (COCl₂) | Diphosgene (ClCO₂CCl₃) | Triphosgene (OC(OCCl₃)₂) |
| Physical State | Colorless Gas | Colorless Liquid | White Crystalline Solid |
| Molecular Weight | 98.92 g/mol | 197.82 g/mol | 296.75 g/mol |
| Boiling Point | 8 °C | 128 °C | 203-206 °C (decomposes)[13] |
| Molar Equivalence | 1 mole | 2 moles of phosgene | 3 moles of phosgene[12] |
| Handling Safety | Extreme inhalation hazard; requires specialized gas handling equipment and monitoring.[16] | Highly toxic liquid; lower vapor pressure than phosgene but still a significant inhalation risk.[12] | Solid form simplifies transport, storage, and weighing; however, it decomposes to phosgene and must be handled with identical precautions.[2][12] |
| Reactivity | Highly reactive, often allowing for reactions at lower temperatures.[15] | Behaves like phosgene in most reactions.[15] | Generally requires slightly higher temperatures or catalytic activation to initiate decomposition into phosgene.[10] |
| Workup | Excess reagent is easily removed by evaporation or inert gas stripping.[15] | Non-volatile; excess reagent must be removed by quenching and purification. | Non-volatile; requires quenching and purification, similar to diphosgene. |
Reaction Mechanism: Nucleophilic Acyl Substitution
The formation of this compound proceeds via a classic nucleophilic acyl substitution pathway. The nitrogen atom of 2-imidazolidinone acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of phosgene.
Mechanism using Triphosgene:
-
Generation of Phosgene: In the reaction vessel, triphosgene is catalytically decomposed by a nucleophile (like the starting material or a base) to release the active electrophile, phosgene. This in situ generation is the key safety advantage.
-
Nucleophilic Attack: The N-1 nitrogen of 2-imidazolidinone attacks the carbonyl carbon of a phosgene molecule. This forms a tetrahedral intermediate.
-
Elimination of Chloride: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion (Cl⁻).
-
Deprotonation: A base (e.g., triethylamine) removes the proton from the nitrogen atom, yielding the final product, this compound, and a salt byproduct (e.g., triethylammonium chloride).
Caption: Reaction mechanism for the synthesis of this compound.
Detailed Experimental Protocol (Triphosgene Method)
This protocol is adapted from established procedures for the chloroformylation of similar nitrogen heterocycles using triphosgene.[10][14]
Materials:
-
2-Imidazolidinone (1.0 eq)
-
Triphosgene (BTC) (0.35-0.40 eq, providing 1.05-1.20 eq of phosgene)
-
Triethylamine (Et₃N) (1.1-1.2 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) as solvent
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen/argon inlet connected to a bubbler and a caustic scrub system (to neutralize any evolved HCl or phosgene).
-
Charging the Reactor: Charge the flask with 2-imidazolidinone and anhydrous solvent under a positive pressure of inert gas. Cool the resulting solution/slurry to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine to the cooled mixture and stir for 10-15 minutes.
-
Triphosgene Addition: Dissolve the triphosgene in a minimal amount of anhydrous solvent in the dropping funnel. Add the triphosgene solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5-10 °C. Causality Note: Slow addition is critical to control the exothermic reaction and prevent a rapid, uncontrolled release of phosgene gas.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Workup:
-
Filter the reaction mixture under inert atmosphere to remove the triethylamine hydrochloride salt precipitate.
-
Wash the salt cake with a small amount of fresh anhydrous solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The product is often a solid. It can be purified by recrystallization from a suitable solvent system (e.g., acetone/hexane or ethyl acetate/pentane) or by slurry washing with a non-polar solvent to remove soluble impurities.
Critical Safety & Handling Protocols
Branding triphosgene as a "safe" reagent is misleading and dangerous.[3] It is a convenient, transportable precursor to phosgene, but its toxicity is equivalent, as it readily decomposes to phosgene upon heating or contact with nucleophiles like water.[12]
-
Engineering Controls: All manipulations involving triphosgene must be performed inside a certified chemical fume hood with robust airflow.[16][17] The work area should be clearly designated with warning signs.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are mandatory. A full-face shield is recommended.[16]
-
Hand Protection: Use thick, impermeable gloves. Viton or heavy-duty nitrile gloves are recommended.[16] Check for perforations before each use.
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are required. Ensure no skin is exposed.[17]
-
Respiratory Protection: While a fume hood is the primary control, a properly fitted respirator with an appropriate cartridge for acid gases/organic vapors should be available for emergency situations. For any non-routine operations or potential exposures, a self-contained breathing apparatus (SCBA) is recommended.[3]
-
-
Monitoring: Phosgene detection badges should be worn by personnel working in the area to provide immediate visual indication of an exposure.[3][9]
-
Spill & Decontamination:
-
Spills: For small solid spills within a fume hood, cover with an absorbent material and decontaminate with an aqueous solution of sodium bicarbonate or ammonia.[9]
-
Waste: All solid waste contaminated with triphosgene and all reaction solutions must be quenched carefully (e.g., with a basic solution) before being disposed of as hazardous waste. Never mix triphosgene waste directly with other waste streams.
-
Emergency: In case of a significant spill or gas release, evacuate the area immediately and activate emergency protocols.[17]
-
Conclusion
The synthesis of this compound is a vital process for the pharmaceutical industry. While historically reliant on hazardous phosgene gas, modern synthetic chemistry has embraced the use of solid triphosgene as a more practical and controllable alternative. This guide underscores that the key to its successful and safe synthesis lies not in treating triphosgene as a benign chemical, but in understanding its nature as a phosgene precursor. By combining a robust mechanistic understanding with meticulous experimental technique and an unwavering commitment to safety, researchers can effectively harness the power of this important synthetic building block.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-氧-1-咪唑烷碳酰氯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | C4H5ClN2O2 | CID 83241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN102030711A - Synthesis method of 2-imidazolidinone - Google Patents [patents.google.com]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. prepchem.com [prepchem.com]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Triphosgene - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Application of Triphosgene in Organic Synthesis [en.highfine.com]
- 14. researchgate.net [researchgate.net]
- 15. merckmillipore.com [merckmillipore.com]
- 16. ehs.unm.edu [ehs.unm.edu]
- 17. ehs.ucsb.edu [ehs.ucsb.edu]
An In-Depth Technical Guide to 2-Oxoimidazolidine-1-carbonyl chloride: Properties, Synthesis, and Applications
Abstract
2-Oxoimidazolidine-1-carbonyl chloride, also known as 1-Chlorocarbonyl-2-imidazolidinone, is a versatile heterocyclic building block of significant interest to the pharmaceutical, agrochemical, and materials science sectors.[1] Its unique bifunctional nature, combining a stable cyclic urea core with a highly reactive carbonyl chloride group, makes it an invaluable reagent for introducing the 2-oxoimidazolidine moiety into a wide range of molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, core reactivity, standard synthetic protocols, and key applications, with a focus on providing actionable insights for researchers and development professionals.
Introduction
This compound (CAS No. 13214-73-4) is a derivative of 2-imidazolidinone, the simplest cyclic urea.[2][3] The parent imidazolidinone ring is a structural motif found in numerous biologically active compounds and serves as a crucial intermediate in the synthesis of pharmaceuticals like the third-generation penicillins, mezlocillin and azlocillin.[1][4] The addition of the carbonyl chloride functional group to this scaffold transforms it into a potent electrophilic reagent, enabling facile reactions with a broad spectrum of nucleophiles to form stable urea and carbamate linkages.[1]
This document serves as a technical resource, consolidating critical data and methodologies to empower scientists in leveraging this reagent's full potential. We will explore the causality behind experimental choices, provide validated protocols, and ground all claims in authoritative references.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use in synthesis and process development.
Physical Properties
This compound is typically supplied as a white to off-white crystalline solid.[1] Key physical data are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 13214-53-4 | [1],[2],[5] |
| Molecular Formula | C₄H₅ClN₂O₂ | [1],[2] |
| Molecular Weight | 148.55 g/mol | [1],[2],[6] |
| Appearance | White to almost white powder/crystal | [1] |
| Melting Point | 147-151 °C (lit.) | [2],[7] |
| Purity | ≥96-97% | [1],[2] |
| Storage Conditions | Store at ≤ -4 °C under inert gas | [1],[8] |
Rationale for Storage: The specified storage conditions—refrigeration under an inert atmosphere—are critical. The carbonyl chloride group is highly susceptible to hydrolysis by atmospheric moisture, which would degrade the reagent to the corresponding carboxylic acid and ultimately to 2-imidazolidinone, rendering it inactive for its intended purpose.[8]
Spectroscopic Data
Spectroscopic analysis is essential for confirming the identity and purity of the reagent before use. While a comprehensive set of spectra should be acquired on-site, the following represents typical characterization data.
| Spectroscopy | Key Features |
| ¹H NMR | Signals corresponding to the two methylene (-CH₂-) groups of the imidazolidine ring. |
| ¹³C NMR | Resonances for the two methylene carbons, the urea carbonyl, and the highly deshielded carbonyl chloride carbon. |
| IR (Infrared) | Strong characteristic absorptions for the C=O stretch of the urea (~1700-1750 cm⁻¹) and the highly electrophilic C=O stretch of the carbonyl chloride (~1780-1815 cm⁻¹). N-H stretching may also be observed. |
| Mass Spec (MS) | Molecular ion peak (M⁺) and characteristic fragmentation patterns. |
Chemical Profile and Core Reactivity
The synthetic utility of this compound stems directly from the high electrophilicity of the carbon atom in the carbonyl chloride group.[1] This makes it an excellent acylating agent, particularly for nucleophiles such as amines and alcohols.
The general reaction mechanism involves the nucleophilic attack on the carbonyl carbon, followed by the elimination of a chloride ion, a very good leaving group. This process is highly efficient and often proceeds smoothly under mild conditions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-氧-1-咪唑烷碳酰氯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. atamankimya.com [atamankimya.com]
- 5. manchesterorganics.com [manchesterorganics.com]
- 6. 2-氧-1-咪唑烷碳酰氯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2-Oxo-1-imidazolidinecarbonyl chloride | 13214-53-4 [m.chemicalbook.com]
- 8. peptide.com [peptide.com]
2-Oxoimidazolidine-1-carbonyl chloride CAS number 13214-53-4
An In-depth Technical Guide to 2-Oxoimidazolidine-1-carbonyl chloride (CAS 13214-53-4)
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of this compound, a pivotal reagent in modern organic synthesis and pharmaceutical development. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple data recitation to explore the causality behind its reactivity, application, and handling.
Core Identity and Significance
This compound, registered under CAS number 13214-53-4, is a heterocyclic compound featuring a reactive acyl chloride functional group appended to an imidazolidinone core.[1] This unique structural combination renders it a highly valuable and versatile intermediate for creating complex molecular architectures.[2] Its primary role is that of an acylating agent, enabling the introduction of the 2-oxoimidazolidine-1-carbonyl moiety onto various nucleophiles. This functionality is particularly sought after in the synthesis of bioactive molecules for the pharmaceutical and agrochemical industries.[2]
Synonyms:
Physicochemical Properties and Safe Handling
A thorough understanding of a reagent's physical properties is fundamental to its effective and safe use in a laboratory setting. The key characteristics of this compound are summarized below.
Data Summary
| Property | Value | Source(s) |
| CAS Number | 13214-53-4 | [1][2][3] |
| Molecular Formula | C₄H₅ClN₂O₂ | [1][2][3] |
| Molecular Weight | 148.55 g/mol | [2] |
| Appearance | White to almost white crystalline powder | [2][3][4] |
| Melting Point | 147-151 °C or 157 °C | [2][3] |
| Purity | Typically ≥96% or >97.0% | [1][2][3] |
| InChI Key | NXJZQSRAFBHNLI-UHFFFAOYSA-N | [1] |
| SMILES | C(Cl)(=O)N1C(=O)NCC1 | [1] |
Stability, Storage, and Handling
Causality of Storage Choices: The presence of a highly electrophilic acyl chloride group makes the compound exceptionally sensitive to moisture.[1][3] Atmospheric water can readily hydrolyze the acyl chloride to the corresponding carboxylic acid, rendering the reagent inactive for its intended purpose. Therefore, stringent anhydrous conditions are mandatory.
-
Storage Protocol: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[5] Commercial sources recommend varied storage temperatures, from room temperature to ≤ -4 °C; for long-term stability and to minimize degradation, refrigerated storage is advisable.[2][3][5]
-
Incompatibilities: Avoid contact with strong oxidizing agents and water/moisture.[3][6]
Self-Validating Safety System: A robust safety protocol is self-validating. If the material is handled correctly, risks are minimized, and the reagent's integrity is preserved.
-
Hazard Profile: Causes skin irritation (H315) and serious eye irritation (H319).[3][6] May also cause respiratory irritation (H335).
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[3] When handling the powder, use a dust mask (e.g., N95) or work in a fume hood with local exhaust ventilation to prevent inhalation.[6]
-
First Aid: In case of skin contact, wash thoroughly with soap and water.[6] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if possible.[3] If irritation persists in either case, seek medical attention.[3][6]
Synthesis and Purification
While multiple pathways to substituted imidazolidinones exist, the most direct and industrially relevant synthesis of this compound involves the reaction of 2-imidazolidone (also known as ethyleneurea) with a phosgenating agent.
Conceptual Synthesis Pathway
The synthesis hinges on the nucleophilic character of the nitrogen atom in 2-imidazolidone attacking the electrophilic carbonyl carbon of phosgene (or a phosgene equivalent like triphosgene or diphosgene), followed by the elimination of HCl.
Caption: Synthesis of the target compound via phosgenation.
Experimental Protocol (Representative)
This protocol is a generalized representation adapted from related syntheses, such as the phosgenation of N-substituted imidazolidinones.[7] It should be performed by trained personnel in a well-ventilated fume hood due to the extreme toxicity of phosgene.
Objective: To synthesize this compound from 2-imidazolidone.
Materials:
-
2-Imidazolidone
-
Phosgene (as a solution in a solvent like toluene, or generated in situ from triphosgene)
-
Anhydrous, non-protic solvent (e.g., toluene, benzene, or ethyl acetate)
-
Tertiary amine base (e.g., triethylamine) (Optional, as an HCl scavenger)
Procedure:
-
Reactor Setup: Charge a dry, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (containing NaOH solution to neutralize excess phosgene and HCl) with 2-imidazolidone and the anhydrous solvent.
-
Inert Atmosphere: Purge the system with nitrogen or argon.
-
Cooling: Cool the stirred suspension to 0-5 °C using an ice bath. The low temperature helps control the exothermicity of the reaction.
-
Phosgene Addition: Slowly add the phosgene solution dropwise to the cooled suspension over 1-2 hours. Maintaining a slow addition rate is critical to prevent a dangerous buildup of pressure and to ensure efficient reaction.
-
Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours (e.g., 12-18 hours) to ensure the reaction goes to completion.[8]
-
Work-up: Once the reaction is complete (monitored by TLC or other appropriate methods), remove the excess phosgene and solvent under reduced pressure. The crude product is obtained as a solid.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as an acetone/pentane mixture, to yield the final product as a white crystalline solid.[8]
Chemical Reactivity and Mechanistic Principles
The utility of this compound stems directly from the high reactivity of its acyl chloride group. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the adjacent oxygen and the chlorine atom.
This compound undergoes nucleophilic acyl substitution reactions. The generally accepted mechanism is a two-step addition-elimination process.[9]
-
Nucleophilic Addition: A nucleophile (e.g., an amine, alcohol) attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate. This step is typically the rate-determining step.
-
Elimination of Leaving Group: The tetrahedral intermediate is unstable. It collapses by reforming the C=O double bond and expelling the most stable leaving group, which in this case is the chloride ion (Cl⁻).
Caption: Nucleophilic addition-elimination reaction workflow.
This predictable reactivity allows for the precise and efficient formation of amides, esters, and other carbonyl derivatives, making it a cornerstone reagent for building more complex molecules.
Applications in Research and Drug Development
The primary value of this compound lies in its role as a sophisticated chemical building block.[2]
-
Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of various pharmaceuticals.[2] The imidazolidinone ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. This reagent provides a direct route to introduce this valuable core structure. For instance, related carbonyl derivatives of 2-iminoimidazolidine have been used to synthesize novel compounds with significant analgesic and serotonergic activities, highlighting the therapeutic potential of this chemical class.[10]
-
Peptide Chemistry: The reagent is employed in peptide coupling reactions, facilitating the formation of amide bonds which are the fundamental linkages in peptides and proteins.[2] This application is critical in the development of peptide-based therapeutics.
-
Specialty Chemicals and Polymers: Beyond drug discovery, it is used to produce specialty polymers, where it can be used to modify polymer backbones to enhance properties like thermal stability and mechanical strength.[2]
-
Organic Synthesis: It is a documented reactant for specialized reactions, such as those promoted by ytterbium metal and for the synthesis of selenoesters via reductive cleavage of Se-Se bonds.[5]
Conclusion
This compound is a powerful and versatile synthetic intermediate whose reactivity is centered on its electrophilic acyl chloride group. Its ability to efficiently introduce the medicinally relevant imidazolidinone scaffold makes it an indispensable tool for researchers in drug discovery and development. A comprehensive understanding of its properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, enables chemists to fully leverage its synthetic potential in the creation of novel and complex molecules.
References
- 1. CAS 13214-53-4: 2-Oxo-1-imidazolidinecarbonyl chloride [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 2-Oxo-1-imidazolidinecarbonyl chloride - Changzhou Xuanming Pharmaceutical Technology Co., Ltd [xuanmingchem.com]
- 5. 2-Oxo-1-imidazolidinecarbonyl chloride | 13214-53-4 [m.chemicalbook.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. scispace.com [scispace.com]
- 8. prepchem.com [prepchem.com]
- 9. le.ac.uk [le.ac.uk]
- 10. Synthesis and pharmacological activity of new carbonyl derivatives of 1-aryl-2-iminoimidazolidine. Part 3. Synthesis and pharmacological activity of 1-aryl-5,6(1H)dioxo-2,3-dihydroimidazo[1,2-a]imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
IUPAC nomenclature for 2-Oxoimidazolidine-1-carbonyl chloride derivatives
An In-Depth Technical Guide to the IUPAC Nomenclature of 2-Oxoimidazolidine-1-carbonyl Chloride Derivatives
Introduction: The Chemical Grammar of a Privileged Scaffold
In the landscape of modern drug discovery and development, certain molecular frameworks appear with remarkable frequency, earning the designation of "privileged structures." The 2-oxoimidazolidine core is one such scaffold, serving as a cornerstone in a multitude of bioactive molecules, from pharmaceuticals to agrochemicals.[1][2] Its derivatives are instrumental in the synthesis of anti-inflammatory agents, peptide-based drugs, and specialty polymers.[1] The reactivity of the this compound moiety, in particular, makes it a versatile and powerful intermediate for synthetic chemists.[1][3]
However, the power of this scaffold can only be fully harnessed when we, as researchers and scientists, speak a common and unambiguous language. This is the role of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. It is not merely a set of arbitrary rules but a system of logic designed to translate a complex three-dimensional chemical structure into a universally understood linear string of text.
This guide, written from the perspective of a senior application scientist, moves beyond a simple recitation of rules. It delves into the causality behind the nomenclature of this compound and its derivatives, providing field-proven insights into why the system is structured as it is. We will deconstruct the name piece by piece, build it back up with substituents, and contextualize its importance with practical applications and protocols.
Part 1: Deconstructing the Core - The Logic of the Parent Name
To name complex derivatives, we must first master the parent structure. The name "this compound" is a composite that precisely describes the molecule's architecture. Let's break it down.
The Heterocyclic Foundation: Imidazolidine
The foundation of our molecule is a five-membered heterocyclic ring containing two nitrogen atoms. According to the Hantzsch-Widman system of nomenclature, which governs such structures, the name is derived as follows:[4][5]
-
Heteroatoms: The presence of nitrogen is indicated by the prefix "aza".[6] Since there are two nitrogen atoms, we use "diaza".
-
Ring Size: A five-membered ring is denoted by the stem "-ol".
-
Saturation: A fully saturated ring is indicated by the suffix "-idine".[7]
Combining these elements would suggest a name like "diazolidine." However, for many common heterocycles, IUPAC retains trivial names that are simpler and historically entrenched. "Imidazolidine" is the accepted trivial name for this saturated ring, derived from its unsaturated counterpart, imidazole.[8][9]
The numbering of the ring is critical and follows a strict order of priority. Numbering begins at one of the heteroatoms and proceeds around the ring in a way that gives the other heteroatoms the lowest possible locants (numbers).[5] Therefore, the nitrogen atoms are assigned positions 1 and 3.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. (PDF) Synthesis of 2-Oxo-3-Phenylimidazolidine-1-Carbonyl [research.amanote.com]
- 4. dspmuranchi.ac.in [dspmuranchi.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Imidazolidine - Wikipedia [en.wikipedia.org]
- 9. Imidazolidine | C3H8N2 | CID 449488 - PubChem [pubchem.ncbi.nlm.nih.gov]
Reactivity profile of the carbonyl chloride group in imidazolidinones
An In-Depth Technical Guide to the Reactivity Profile of the Carbonyl Chloride Group in Imidazolidinones
Abstract
The imidazolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] The introduction of a carbonyl chloride group at the 1-position, creating 2-oxo-1-imidazolidinecarbonyl chloride, transforms this stable heterocycle into a highly versatile and reactive intermediate for chemical synthesis.[4] This guide provides a comprehensive analysis of the reactivity profile of this functional group. We will explore its inherent electronic properties, detail its reactions with a range of nucleophiles through the lens of mechanistic principles, and present its practical applications in the synthesis of complex molecules. This document is intended to serve as a technical resource, blending theoretical understanding with actionable experimental protocols to empower researchers in leveraging this powerful synthetic tool.
The Imidazolidinone Carbonyl Chloride: An Electrophilic Hub
The synthetic utility of 2-oxo-1-imidazolidinecarbonyl chloride stems from the pronounced electrophilicity of the carbonyl carbon. This reactivity is a confluence of several electronic factors inherent to its structure.
-
Inductive Effects: The primary driver of reactivity is the strong electron-withdrawing inductive effect (-I) of the chlorine atom. This polarizes the C-Cl bond, but more importantly, it withdraws electron density from the adjacent carbonyl carbon.
-
Resonance and Ring Effects: The carbonyl group is part of an amide-like system within the imidazolidinone ring. The lone pair on the adjacent nitrogen atom (N3) participates in resonance, which slightly tempers the electrophilicity. However, the second nitrogen atom (N1), to which the carbonyl chloride is attached, also delocalizes its lone pair into the ring's carbonyl group, further influencing the electronic environment. The net effect, dominated by chlorine's inductive withdrawal, is a carbonyl carbon that is highly susceptible to nucleophilic attack.[5][6][7]
This high reactivity makes it an excellent acylating agent, often serving as a safer and more manageable alternative to highly toxic reagents like phosgene for introducing a carbonyl bridge.
Caption: Electronic factors governing the reactivity of the carbonyl chloride.
Core Reactivity: Nucleophilic Acyl Substitution
The predominant reaction pathway for the imidazolidinone carbonyl chloride is nucleophilic acyl substitution. This mechanism proceeds via a two-step addition-elimination sequence, which is fundamental to understanding its synthetic transformations.[8]
-
Nucleophilic Addition: An electron-rich nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a transient, unstable tetrahedral intermediate.[9]
-
Elimination of Leaving Group: The tetrahedral intermediate rapidly collapses. The C=O double bond is reformed, and the most stable leaving group—in this case, the chloride ion (Cl⁻)—is expelled.
The high stability of the chloride anion as a leaving group makes this second step highly favorable, driving the reaction to completion.
Caption: The general mechanism of nucleophilic acyl substitution.
Reactions with N-Nucleophiles: Formation of Ureas
The reaction with primary and secondary amines is one of the most robust and widely used applications. This reaction provides a straightforward and high-yielding route to N,N'-disubstituted ureas, which are common motifs in pharmaceuticals.
-
Mechanism: The amine nitrogen acts as the nucleophile, attacking the carbonyl chloride to form the urea linkage. A base, such as triethylamine or pyridine, is typically added to scavenge the HCl byproduct generated during the reaction.
-
Causality: The choice of a non-nucleophilic base is critical to prevent it from competing with the amine substrate. The reaction is often run at low temperatures (e.g., 0 °C to room temperature) to control the exothermicity and minimize side reactions.
Reactions with O-Nucleophiles: Formation of Carbamates
Alcohols and phenols react readily with 2-oxo-1-imidazolidinecarbonyl chloride to yield carbamate products. This transformation is essential for creating prodrugs or linking molecular fragments.
-
Mechanism: The oxygen of the hydroxyl group attacks the carbonyl carbon. Similar to the reaction with amines, a base is required to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the resulting HCl.
-
Causality: The reactivity of the alcohol plays a significant role. Primary alcohols are generally more reactive than secondary alcohols due to less steric hindrance. Tertiary alcohols react very slowly, if at all. For less reactive alcohols, a stronger base like sodium hydride (NaH) may be employed to generate the more potent alkoxide nucleophile in situ.
Reactions with S-Nucleophiles: Formation of Thiocarbamates
Thiols react in a manner analogous to alcohols to produce thiocarbamates. These functional groups are also of interest in medicinal chemistry and materials science.
-
Mechanism: The sulfur atom of the thiol is a soft and highly effective nucleophile. The reaction proceeds smoothly, often under similar conditions to carbamate formation (base, aprotic solvent).
Synthetic Applications & Strategic Value
The imidazolidinone carbonyl chloride is not merely a reagent but a strategic building block for introducing molecular diversity, particularly in drug discovery pipelines.[4][10] Its utility is highlighted in several areas:
-
Pharmaceutical Synthesis: It serves as a key intermediate for building complex molecules with anti-inflammatory, analgesic, and antiviral properties.[4][10]
-
Peptide Chemistry: It can be employed in peptide coupling reactions to form peptide bonds or to cap the N-terminus of a peptide chain.[4]
-
Polymer Science: The bifunctional nature of the resulting products (e.g., ureas with other reactive groups) allows for their use as monomers in the synthesis of specialty polymers.[4]
Caption: Use as a scaffold for generating molecular diversity.
Experimental Protocols and Data
The protocols described below are self-validating; successful product formation is confirmed by standard analytical techniques (NMR, LC-MS, IR), and the high yields typically achieved underscore the efficiency of the described transformations.
Protocol 1: General Procedure for the Synthesis of a Urea Derivative
Objective: To synthesize a 1-(substituted-aminocarbonyl)-2-imidazolidinone.
Materials:
-
2-Oxo-1-imidazolidinecarbonyl chloride (1.0 eq)
-
Primary or Secondary Amine (1.05 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel
Methodology:
-
Setup: A flame-dried round-bottom flask is charged with the amine and anhydrous DCM under a nitrogen atmosphere. The solution is cooled to 0 °C in an ice bath.
-
Base Addition: Triethylamine is added to the stirred solution.
-
Reagent Addition: A solution of 2-oxo-1-imidazolidinecarbonyl chloride in anhydrous DCM is added dropwise via a dropping funnel over 15-20 minutes. The internal temperature is maintained below 5 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is washed sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) or recrystallization to yield the pure urea derivative.
Protocol 2: General Procedure for the Synthesis of a Carbamate Derivative
Objective: To synthesize a 1-(substituted-oxycarbonyl)-2-imidazolidinone.
Materials:
-
2-Oxo-1-imidazolidinecarbonyl chloride (1.0 eq)
-
Alcohol (1.1 eq)
-
Pyridine (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, syringe
Methodology:
-
Setup: A flame-dried round-bottom flask is charged with the alcohol and anhydrous THF under a nitrogen atmosphere. The solution is stirred until the alcohol is fully dissolved.
-
Base Addition: Pyridine is added to the solution at room temperature.
-
Reagent Addition: A solution of 2-oxo-1-imidazolidinecarbonyl chloride in anhydrous THF is added dropwise at room temperature.
-
Reaction: The mixture is stirred at room temperature for 4-8 hours, or gently heated (40-50 °C) if the alcohol is sterically hindered. Progress is monitored by TLC.
-
Workup: The solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed sequentially with 1M copper sulfate (aq) (to remove pyridine), water, and brine.
-
Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by column chromatography to yield the pure carbamate derivative.
Data Summary: Representative Reactivity
| Nucleophile Class | Product Type | Typical Yield (%) | Key Reaction Conditions |
| Primary Aliphatic Amine | Urea | >90% | Aprotic solvent (DCM), 0 °C to RT, TEA |
| Aniline (Aromatic Amine) | Urea | 80-95% | Aprotic solvent (THF/DCM), RT, TEA/Pyridine |
| Primary Alcohol | Carbamate | 85-95% | Aprotic solvent (THF), RT, Pyridine |
| Secondary Alcohol | Carbamate | 60-85% | Elevated temperature (40-50 °C), stronger base |
| Thiol | Thiocarbamate | >90% | Aprotic solvent (DCM), RT, TEA |
Note: Yields are illustrative and depend on the specific substrate.
Stability, Handling, and Storage
As an activated acyl chloride, 2-oxo-1-imidazolidinecarbonyl chloride exhibits characteristic stability limitations.
-
Moisture Sensitivity: The compound will readily hydrolyze upon contact with water or atmospheric moisture to form the corresponding carboxylic acid (which is unstable and decarboxylates) and HCl. This underscores the necessity of using anhydrous solvents and inert atmosphere (N₂ or Ar) conditions during reactions.
-
Storage: For long-term viability, the compound should be stored at low temperatures (≤ -4 °C) in a tightly sealed container under an inert atmosphere.[4] Proper handling in a fume hood with personal protective equipment is mandatory due to its reactivity and the potential to release HCl.
Conclusion
The carbonyl chloride group transforms the otherwise stable imidazolidinone ring into a powerful and precise tool for acylation. Its reactivity is dominated by a highly electrophilic carbonyl carbon, leading to efficient nucleophilic acyl substitution reactions with a broad range of nitrogen, oxygen, and sulfur nucleophiles. By understanding the mechanistic underpinnings and adhering to rigorous experimental protocols, researchers can effectively harness this reagent to construct complex urea, carbamate, and thiocarbamate linkages, accelerating the discovery and development of novel chemical entities.
References
- 1. Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. youtube.com [youtube.com]
- 6. Chapter 7: Nucleophilic attack at the carbonyl carbon: – OCLUE: Organic Chemistry, Life, the Universe & Everything [openbooks.lib.msu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
Key synonyms: 1-Chlorocarbonyl-2-imidazolidinone and Ethyleneallophanoyl chloride
An In-depth Technical Guide to 1-Chlorocarbonyl-2-imidazolidinone: Synthesis, Reactivity, and Applications in Modern Drug Discovery
Authored by a Senior Application Scientist
Abstract
1-Chlorocarbonyl-2-imidazolidinone, also known by its synonym Ethyleneallophanoyl chloride, is a highly valuable and reactive chemical intermediate. Its unique structure, combining a cyclic urea moiety with an acyl chloride functional group, positions it as a critical building block in synthetic organic chemistry. This guide provides an in-depth exploration of its synthesis, core reactivity principles, and significant applications, with a particular focus on its role in the development of pharmaceutical agents. We will delve into field-proven synthetic protocols, explain the causality behind experimental choices, and present detailed safety and handling procedures essential for laboratory practice. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.
Introduction and Strategic Importance
The imidazolidin-2-one scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of FDA-approved drugs and biologically active compounds.[1][2] Its prevalence stems from its ability to engage in critical hydrogen bonding interactions and to serve as a rigid core for orienting pharmacophoric elements. 1-Chlorocarbonyl-2-imidazolidinone emerges as a key reagent for introducing this valuable moiety into target molecules.
As an acyl chloride, it provides a highly efficient electrophilic handle for coupling with a vast range of nucleophiles. This reactivity is central to its primary application: the synthesis of complex urea derivatives, which are themselves a cornerstone of modern pharmaceuticals. This guide will illuminate the path from its synthesis to its strategic deployment in complex molecule construction.
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties and hazards is the foundation of safe and effective experimentation.
Core Properties
The key physicochemical data for 1-Chlorocarbonyl-2-imidazolidinone and its related parent structure are summarized below. It is important to distinguish between the activated acyl chloride and the parent imidazolidinone ring.
| Property | 1-Chlorocarbonyl-3-methylsulfonyl-2-imidazolidinone* | 2-Imidazolidinone (Parent Compound) |
| Synonym | 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride | Ethylene urea |
| CAS Number | 41762-76-9 | 120-93-4[3] |
| Molecular Formula | C₅H₇ClN₂O₄S[4] | C₃H₆N₂O[3] |
| Molecular Weight | 226.64 g/mol | 86.09 g/mol [3] |
| Appearance | Solid | Solid |
| Melting Point | 168-173 °C | - |
| Solubility | Reacts with water | Soluble in water[5] |
Note: Data for the unsubstituted 1-Chlorocarbonyl-2-imidazolidinone is sparse; a common, stable derivative is presented for reference. The reactivity principles remain identical.
Hazard Analysis and Safe Handling
As a reactive acyl chloride, this compound demands careful handling. The primary hazards are associated with its corrosivity and reaction with moisture.
| Hazard Category | Description & Precautionary Measures |
| Corrosivity | Causes severe skin burns and eye damage (H314). PPE: Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield. |
| Reactivity | Reacts violently with water and other nucleophiles, releasing corrosive hydrogen chloride (HCl) gas. Handling: Always handle in a well-ventilated fume hood. Use anhydrous solvents and inert atmosphere (e.g., nitrogen or argon) techniques. |
| Inhalation | May cause respiratory irritation.[6] Control: Avoid breathing dust or vapors. Ensure engineering controls like fume hoods are operational.[6] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, and amines.[5] Keep the container tightly sealed. |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. Do not empty into drains.[5] |
Synthesis: From Hazardous Precursors to Modern Solutions
The synthesis of 1-Chlorocarbonyl-2-imidazolidinone is a classic example of process chemistry evolution, moving from highly hazardous reagents to safer, more manageable alternatives.
The Traditional Phosgene Approach
Historically, the synthesis involved the direct reaction of 2-imidazolidinone with phosgene (COCl₂), a highly toxic and gaseous reagent.[7] While effective, the extreme hazards associated with transporting and handling phosgene gas make this method undesirable in a modern laboratory setting.
Field-Proven Protocol: In Situ Phosgene Generation
A significant advancement in both safety and practicality is the use of bis(trichloromethyl) carbonate, commonly known as triphosgene , as a solid, stable phosgene equivalent.[7] This crystalline solid is far easier and safer to handle and store than gaseous phosgene. In the presence of a tertiary amine catalyst, it decomposes in situ to generate the required phosgene in stoichiometric amounts, minimizing exposure risk.[7]
The causality behind this choice is rooted in risk mitigation. By generating the hazardous reagent only as needed within the reaction vessel, we eliminate the dangers of storage and transfer.
Detailed Experimental Protocol: Synthesis via Triphosgene
This protocol is a self-validating system designed for research-scale synthesis.
-
Vessel Preparation: Under an inert atmosphere of dry nitrogen, equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser topped with a nitrogen inlet.
-
Reagent Charging: Charge the flask with 2-imidazolidinone (1.0 eq) and anhydrous dioxane or tetrahydrofuran (THF). Begin stirring to create a suspension.
-
Base Addition: Add triethylamine (1.1 eq) to the suspension.
-
Triphosgene Solution: In a separate dry flask, dissolve triphosgene (0.4 eq, as 1 mole of triphosgene yields 3 moles of phosgene) in the same anhydrous solvent.
-
Controlled Addition: Transfer the triphosgene solution to the dropping funnel and add it dropwise to the stirring imidazolidinone suspension over 30-60 minutes. Maintain the temperature at 0-5 °C using an ice bath. Causality: Slow addition is critical to control the exothermic reaction and the rate of phosgene generation.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up: A precipitate of triethylamine hydrochloride will form. Filter the reaction mixture under inert atmosphere to remove the salt.
-
Isolation: Carefully concentrate the filtrate in vacuo. The resulting residue is the crude product, which can be purified by recrystallization from a suitable solvent like acetone.[4]
Core Reactivity and Strategic Application in Drug Synthesis
The synthetic utility of 1-Chlorocarbonyl-2-imidazolidinone is anchored in the high electrophilicity of its acyl chloride carbon. It readily undergoes nucleophilic acyl substitution with a wide variety of nucleophiles, most notably primary and secondary amines, to form stable urea linkages.
Application in the Synthesis of β-Lactam Antibiotics
This reagent and its derivatives are particularly important intermediates for the semi-synthesis of advanced β-lactam antibiotics.[7] In this context, it is used to append complex side chains to the core antibiotic scaffold (e.g., the 6-aminopenicillanic acid or 7-aminocephalosporanic acid nucleus). The urea linkage formed is often critical for modulating the drug's antibacterial spectrum, pharmacokinetic properties, and resistance to bacterial β-lactamase enzymes.
General Protocol: Amine Acylation to Form a Urea
This workflow demonstrates the compound's core function.
-
Setup: In a dry, nitrogen-flushed flask, dissolve the primary or secondary amine substrate (1.0 eq) and a non-nucleophilic base like pyridine or diisopropylethylamine (DIEA) (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Cooling: Cool the solution to 0 °C in an ice bath. Causality: This cooling step helps to manage the exothermicity of the acylation and prevent side reactions.
-
Reagent Addition: Dissolve 1-Chlorocarbonyl-2-imidazolidinone (1.05 eq) in the same anhydrous solvent and add it dropwise to the cooled amine solution.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Quenching & Work-up: Once complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the excess reagent and HCl byproduct.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can then be purified using column chromatography on silica gel.
Conclusion
1-Chlorocarbonyl-2-imidazolidinone is more than a mere chemical; it is a strategic tool for molecular construction. Its value lies in its predictable and high-yielding reactivity, enabling the reliable formation of urea linkages—a critical functional group in a multitude of therapeutic agents. The evolution of its synthesis from hazardous phosgene to safer, solid equivalents like triphosgene underscores the chemical industry's commitment to Green Chemistry principles without sacrificing utility. For the medicinal chemist and drug development professional, mastering the use of this reagent opens a direct and efficient pathway to complex molecular targets, accelerating the discovery of new medicines.
References
A Technical Guide to the Stability and Storage of 2-Oxoimidazolidine-1-carbonyl Chloride for Research and Pharmaceutical Applications
This guide provides an in-depth analysis of the chemical stability, optimal storage conditions, and handling protocols for 2-Oxoimidazolidine-1-carbonyl chloride (CAS: 13214-53-4). As a versatile and highly reactive intermediate in organic synthesis, particularly in the development of pharmaceuticals and specialty polymers, maintaining its chemical integrity is paramount for reproducible and successful outcomes.[1] This document is intended for researchers, chemists, and drug development professionals who utilize this reagent.
Physicochemical Profile
A foundational understanding of this compound's properties is essential for appreciating its handling requirements. The compound is a white to off-white crystalline solid and serves as a key building block in various chemical transformations.[1]
| Property | Value | Source(s) |
| Chemical Name | This compound | [2] |
| Synonyms | 1-Chlorocarbonyl-2-imidazolidinone, Ethyleneallophanoyl chloride | [1][3] |
| CAS Number | 13214-53-4 | [1][2][4] |
| Molecular Formula | C₄H₅ClN₂O₂ | [1][4] |
| Molecular Weight | 148.55 g/mol | [1] |
| Appearance | White to almost white powder or crystal | [1] |
| Melting Point | 147-151 °C (lit.) | [2] |
Chemical Stability and Reactivity
The utility of this compound is derived from its reactivity, which is also the source of its stability challenges. The molecule's functionality is dominated by the highly electrophilic acyl chloride group.
Primary Degradation Pathway: Hydrolysis
The principal mechanism of degradation is hydrolysis. The acyl chloride moiety is extremely susceptible to nucleophilic attack by water. Exposure to atmospheric moisture or protic solvents will lead to a rapid and irreversible reaction, yielding the unstable 2-oxoimidazolidine-1-carboxylic acid and hydrogen chloride (HCl). This degradation compromises the reagent's purity and efficacy in subsequent reactions. Safety data sheets explicitly warn that the compound may decompose on exposure to moist air or water and hydrolyzes readily.[5]
The presence of HCl as a byproduct can further catalyze decomposition or cause undesirable side reactions in a synthetic pathway, making the strict exclusion of water a critical, non-negotiable requirement.
Incompatible Materials and Conditions
To ensure stability, the compound must be isolated from a range of substances. The high electrophilicity of the carbonyl carbon makes it reactive toward various nucleophiles.
-
Water/Moisture: As detailed above, this is the primary incompatibility.[5][6][7]
-
Strong Bases & Amines: These will readily attack the acyl chloride to form salts or amides, respectively, consuming the reagent.[5][6][7]
-
Alcohols: Will react to form corresponding esters.
-
Strong Acids and Oxidizing Agents: Contact should be avoided as it can lead to vigorous, uncontrolled reactions.[5][6]
Thermal and Photochemical Stability
When stored under the recommended conditions (cold and dry), this compound is thermally stable. However, upon decomposition (e.g., in a fire), hazardous byproducts such as carbon oxides, nitrogen oxides (NOx), and hydrogen chloride can be released.[5][6] While specific data on photostability is not widely published, it is standard best practice for reactive chemical intermediates to be stored protected from light to prevent potential photochemical degradation.
Recommended Storage and Handling Protocols
The following protocols are designed to preserve the chemical integrity of this compound from receipt to use.
Optimal Storage Conditions
The core principle of storage is the absolute exclusion of atmospheric moisture. The consensus from supplier data points to a multi-faceted approach for long-term stability.
| Parameter | Recommendation | Rationale | Source(s) |
| Temperature | ≤ -4 °C (Refrigerated or Frozen) | Reduces the rate of any potential degradation reactions. | [1] |
| Atmosphere | Under a dry, inert gas (e.g., Nitrogen, Argon) | Prevents contact with atmospheric moisture and oxygen. | [5][7] |
| Container | Tightly sealed, preferably with a PTFE-lined cap | Creates a physical barrier against moisture ingress. | [5][6][7] |
| Environment | Store in a dry, well-ventilated area away from incompatibles | Prevents accidental contact with reactive substances. | [6][7] |
Protocol for Long-Term Storage
-
Upon Receipt: Inspect the container seal for integrity. Do not open the primary container outside of a controlled, dry atmosphere.
-
Aliquotting (Recommended): If the entire quantity will not be used in a single experiment, it is highly advisable to aliquot the material inside a glovebox or glovebag with a dry nitrogen or argon atmosphere. This prevents repeated exposure of the bulk material to potential contaminants.
-
Packaging for Storage: Place aliquots in small, appropriate vials with tightly-sealing, chemically inert caps. For an additional layer of protection, these vials can be placed inside a larger, sealed container with a desiccant.
-
Labeling: Clearly label all containers with the chemical name, date of aliquoting, and any relevant safety information.
-
Storage: Place the sealed containers in a freezer or refrigerator designated for chemical storage at ≤ -4 °C.[1]
Protocol for Dispensing and Use
Maintaining the compound's integrity during handling is as crucial as long-term storage. The following workflow minimizes the risk of degradation.
Caption: A validated workflow for handling this compound.
Causality Behind Key Steps:
-
Step 2 & 3 (Equilibration): Allowing the sealed container to warm to room temperature inside a desiccator is the most critical step to prevent degradation during weighing. Opening a cold container in ambient air will cause atmospheric moisture to immediately condense on the cold powder, initiating hydrolysis.
-
Step 4 (Inert Atmosphere): Performing all manipulations under a dry, inert gas is the gold standard. This provides the highest level of protection by physically displacing moisture- and oxygen-laden air. A fume hood with a positive flow of nitrogen can be a viable alternative if a glovebox is unavailable.[5][7]
Verifying Compound Integrity
If there is any doubt about the stability of a stored batch, consider the following verification methods:
-
Visual Inspection: The first sign of degradation is often a change in the physical appearance of the powder. Clumping, stickiness, or a change from a free-flowing powder to a solid mass indicates significant moisture absorption.
-
Titration: As purity is often assayed by titration, this method can be used to quantify the amount of active acyl chloride remaining in a sample.[1]
-
Spectroscopic Analysis: Techniques such as ¹H NMR or FTIR can be used to check for the appearance of hydrolysis byproducts or the disappearance of the characteristic acyl chloride signals.
Conclusion
This compound is a powerful synthetic intermediate whose effectiveness is intrinsically linked to its purity. Its high reactivity, particularly its sensitivity to moisture, necessitates a rigorous and disciplined approach to storage and handling. By adhering to the principles of cold, dry, and inert conditions, researchers can ensure the long-term stability of this reagent, leading to more reliable and reproducible results in drug discovery and materials science applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Oxo-1-imidazolidinecarbonyl chloride | 13214-53-4 [m.chemicalbook.com]
- 3. 2-Oxo-1-imidazolidinecarbonyl Chloride 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. peptide.com [peptide.com]
- 6. foodb.ca [foodb.ca]
- 7. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols: The Use of 2-Oxoimidazolidine-1-carbonyl chloride in Peptide Coupling Reactions
A Note to the Researcher:
Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific, published data regarding the use of 2-Oxoimidazolidine-1-carbonyl chloride as a primary coupling reagent in peptide synthesis. While this compound is commercially available and structurally related to classes of chemicals used in organic synthesis, its detailed application, mechanistic pathways, and efficacy in peptide coupling are not well-documented in peer-reviewed journals or established protocols.
Therefore, this document will serve as a broader guide to the principles of peptide coupling, situating the potential role of a reagent like this compound within the established chemical frameworks. We will explore the fundamental challenges of peptide synthesis, the mechanisms of common coupling reagents, and provide a generalized protocol that can be adapted for the evaluation of new, uncharacterized coupling agents. This approach is designed to provide the researcher with the foundational knowledge required to investigate the potential of this specific reagent.
Part 1: The Landscape of Peptide Coupling
The formation of a peptide bond between two amino acids is a condensation reaction that, while seemingly straightforward, is complicated by several factors in a laboratory setting.[1][2] The carboxylic acid is not sufficiently reactive to be attacked by the amino group of the incoming amino acid. Direct heating to force the reaction is not viable as it would degrade the sensitive amino acid structures and lead to significant racemization.[3][4]
To overcome this, the carboxyl group must be "activated". This is the primary role of a coupling reagent.[5][6] The ideal coupling reagent facilitates a rapid and efficient reaction under mild conditions, and most importantly, minimizes the loss of stereochemical integrity (racemization) at the α-carbon of the activated amino acid.[3][4][7]
The Problem of Racemization
Racemization is a critical side reaction in peptide synthesis, where the chiral L-amino acid is converted into a mixture of L- and D-isomers.[3][4] This loss of chiral purity can have profound effects on the final peptide's structure and biological activity. The most common mechanism for racemization during coupling is the formation of a 5(4H)-oxazolone intermediate.[3] This intermediate can easily tautomerize, leading to a loss of the original stereochemistry. The choice of coupling reagent, solvent, and base can significantly influence the rate of oxazolone formation and subsequent racemization.[3][5]
Part 2: A Proposed Mechanism for this compound
While specific data is lacking, we can propose a plausible mechanism for how this compound might function as a coupling reagent based on its chemical structure as an acyl chloride. Acyl chlorides are known activating groups in organic synthesis.[8]
The proposed activation would likely proceed as follows:
-
Activation of the Carboxyl Group: The N-protected amino acid reacts with this compound. The carbonyl chloride is highly electrophilic, and in the presence of a non-nucleophilic base (to neutralize the HCl byproduct), it would react with the carboxylate of the amino acid to form a mixed anhydride.
-
Nucleophilic Attack: The free amino group of the second amino acid (or the N-terminus of the peptide chain) then attacks the activated carbonyl of the mixed anhydride.
-
Peptide Bond Formation: This attack results in the formation of the new peptide bond and the release of 2-oxoimidazolidine-1-carboxylic acid as a byproduct.
Below is a conceptual workflow for this proposed mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. people.uniurb.it [people.uniurb.it]
- 3. mdpi.com [mdpi.com]
- 4. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. youtube.com [youtube.com]
- 7. Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis [organic-chemistry.org]
- 8. reddit.com [reddit.com]
Application Notes and Protocols for N-acylation using 2-Oxoimidazolidine-1-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Stable and Versatile Reagent for N-Acylation
N-acylation is a fundamental transformation in organic synthesis, crucial for the construction of amides, peptides, and other vital nitrogen-containing compounds. While numerous acylating agents exist, many suffer from drawbacks such as high toxicity, instability, or harsh reaction conditions. 2-Oxoimidazolidine-1-carbonyl chloride emerges as a valuable alternative, offering a stable, crystalline, and safer surrogate for highly toxic reagents like phosgene.[1] Its bifunctional nature, incorporating both a reactive acyl chloride and a protected diamine moiety, allows for the efficient synthesis of N-acyl ureas and related structures, which are prevalent in pharmacologically active molecules.[1] This guide provides a comprehensive overview of the protocol for N-acylation using this versatile reagent, delving into the mechanistic underpinnings and practical considerations for its successful application.
Mechanism of Action: A Stepwise Approach to Amide Bond Formation
The N-acylation of a primary or secondary amine with this compound proceeds through a well-established nucleophilic acyl substitution mechanism. The causality behind this transformation lies in the high electrophilicity of the carbonyl carbon in the acyl chloride moiety, making it susceptible to attack by the nucleophilic amine.
The reaction can be dissected into the following key steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary or secondary amine initiates a nucleophilic attack on the carbonyl carbon of this compound. This forms a transient tetrahedral intermediate.
-
Chloride Elimination: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group.
-
Proton Transfer: The resulting positively charged nitrogen is deprotonated, typically by a mild base present in the reaction mixture (such as triethylamine), to yield the final N-acyl urea product and the hydrochloride salt of the base. The presence of a base is crucial to neutralize the hydrochloric acid generated in situ, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2]
Reaction Workflow Diagram
Caption: General workflow for the N-acylation of amines.
Experimental Protocol: N-acylation of Benzylamine
This protocol details the N-acylation of a representative primary amine, benzylamine, with this compound. The principles outlined can be adapted for other primary and secondary amines with appropriate adjustments to stoichiometry and reaction conditions.
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | 148.55 | 5.0 | 743 mg |
| Benzylamine | 107.15 | 5.0 | 536 mg (0.54 mL) |
| Triethylamine (Et₃N) | 101.19 | 5.0 | 506 mg (0.70 mL) |
| Dichloromethane (CH₂Cl₂) or Toluene | - | - | 10 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | 20 mL |
| Brine (saturated NaCl solution) | - | - | 20 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (5.0 mmol, 743 mg) in 10 mL of anhydrous dichloromethane (or toluene).
-
Addition of Amine and Base: To the stirred solution, add benzylamine (5.0 mmol, 0.54 mL) followed by the dropwise addition of triethylamine (5.0 mmol, 0.70 mL) at room temperature. The triethylamine is added to scavenge the HCl produced during the reaction.[2]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting amine is consumed. Reaction times can vary from 30 minutes to a few hours depending on the reactivity of the amine.[1]
-
Workup - Quenching and Extraction: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution to remove any unreacted starting material and acidic byproducts, followed by 20 mL of brine to remove residual water.[1]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[1]
-
Purification: The crude N-acyl urea can be purified by recrystallization from an appropriate solvent system (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel if necessary to yield the pure product.[1]
Advantages of this compound in N-acylation
The use of this compound offers several distinct advantages over traditional acylating agents:
-
Safety: It is a stable, crystalline solid, making it significantly easier and safer to handle than gaseous and highly toxic phosgene or moisture-sensitive liquid acyl chlorides.[1]
-
Versatility: This reagent is effective for the acylation of a wide range of primary and secondary amines, including those with sensitive functional groups.[1]
-
Mild Reaction Conditions: The acylation can typically be carried out at room temperature, avoiding the need for high temperatures that could lead to side reactions or degradation of sensitive substrates.[1]
-
High Yields: The reactions generally proceed in good to excellent yields, providing an efficient route to the desired N-acyl urea products.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Reaction | Incomplete dissolution of the reagent; Inactive amine (e.g., protonated salt). | Ensure complete dissolution of this compound. If the amine is a hydrochloride salt, use an additional equivalent of base. |
| Formation of Side Products | Presence of moisture; Reaction temperature too high. | Use anhydrous solvents and reagents. Maintain the reaction at room temperature unless optimization suggests otherwise. |
| Difficult Purification | Co-elution of product and starting material; Oily product that won't crystallize. | Optimize the TLC mobile phase for better separation. Attempt purification via a different method, such as trituration or conversion to a salt. |
Safety and Handling
This compound is a chemical reagent and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid inhaling dust.
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry place away from moisture.
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a highly effective and user-friendly reagent for the N-acylation of primary and secondary amines. Its stability, safety profile, and the ability to mediate reactions under mild conditions make it an invaluable tool for synthetic chemists in both academic and industrial settings. The straightforward protocol and high yields achievable with this reagent facilitate the efficient synthesis of N-acyl ureas, which are important scaffolds in medicinal chemistry and drug development.
References
Application Notes: 2-Oxoimidazolidine-1-carbonyl Chloride as a Versatile Reagent for Heterocyclic Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the application of 2-Oxoimidazolidine-1-carbonyl Chloride (OIC-Cl) in modern heterocyclic synthesis. OIC-Cl has emerged as a stable, safe, and highly effective phosgene substitute for the construction of key heterocyclic cores.[1][2] This guide details the underlying mechanistic principles, provides validated, step-by-step protocols for the synthesis of ureas and quinazolinones, and presents data to illustrate the reagent's versatility.
Introduction: A Safer Alternative for Carbonylation Chemistry
The synthesis of heterocyclic compounds is a cornerstone of pharmaceutical and agrochemical research. Many of these structures contain a carbonyl moiety, traditionally introduced using highly toxic and difficult-to-handle reagents like phosgene or its surrogates, such as triphosgene.[2] this compound (also known as 1-Chlorocarbonyl-2-imidazolidinone) is a crystalline, stable solid that serves as an excellent and safer alternative for performing carbonylation reactions.[3] Its solid nature and lower reactivity compared to phosgene allow for more controlled reactions and significantly simplified handling procedures.[3]
The core utility of OIC-Cl lies in its function as an efficient acylating agent. The electrophilic carbonyl carbon is readily attacked by nucleophiles, leading to the formation of a stable 2-imidazolidinone byproduct, which is often easily separable from the desired product. This reactivity profile makes it an invaluable tool for synthesizing a range of important intermediates and final heterocyclic products.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 13214-53-4 | [3] |
| Molecular Formula | C₄H₅ClN₂O₂ | [3] |
| Molecular Weight | 148.55 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 147-151 °C | |
| Purity | ≥96% |
Mechanism of Action: The Carbonyl Donor
The primary function of OIC-Cl is to act as a transferable carbonyl group source. The reaction is initiated by the nucleophilic attack of a primary or secondary amine (or other nucleophile) on the highly electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion. The resulting intermediate is an activated carbamoyl derivative, which can then undergo subsequent intramolecular cyclization or react with another nucleophile.
The general mechanism involves two key steps:
-
Nucleophilic Acyl Substitution: A nucleophile (e.g., an amine, R-NH₂) attacks the carbonyl carbon of OIC-Cl. The chloride atom is displaced, and a molecule of HCl is generated, which is typically scavenged by a non-nucleophilic base like triethylamine (TEA) or pyridine.
-
Formation of the Product and Byproduct: This step yields the desired N-acylated product and the stable, water-soluble 2-imidazolidinone byproduct.
Caption: General reaction pathway of OIC-Cl with a nucleophile.
Application I: Synthesis of Substituted Ureas
Substituted ureas are not only biologically active scaffolds but also crucial precursors for a vast array of heterocycles like pyrimidines and hydantoins. OIC-Cl provides a straightforward and high-yielding route to unsymmetrical ureas.
Protocol 1: General Synthesis of an N,N'-Disubstituted Urea
This protocol describes the reaction of OIC-Cl with a primary amine to form an activated intermediate, followed by reaction with a second amine.
Workflow:
Caption: Experimental workflow for two-step urea synthesis.
Materials:
-
This compound (OIC-Cl)
-
Amine 1 (e.g., Aniline)
-
Amine 2 (e.g., Benzylamine)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve Amine 1 (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM (approx. 0.2 M concentration).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Dissolve OIC-Cl (1.05 eq.) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the OIC-Cl solution dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature remains below 5 °C.
-
Intermediate Formation: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor the consumption of Amine 1 by Thin Layer Chromatography (TLC).
-
Second Amine Addition: Add Amine 2 (1.0 eq.) to the reaction mixture. If the reaction is sluggish, gentle heating to reflux may be required.
-
Reaction Monitoring: Continue stirring the reaction at room temperature (or reflux) until the intermediate is fully consumed as indicated by TLC (typically 2-12 hours).
-
Workup: Cool the reaction mixture to room temperature and dilute with DCM. Transfer the mixture to a separatory funnel and wash sequentially with deionized water (2x) and brine (1x). The aqueous washes remove triethylamine hydrochloride and the 2-imidazolidinone byproduct.
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Application II: Synthesis of 4(3H)-Quinazolinones
Quinazolinones are privileged heterocyclic structures found in numerous pharmacologically active compounds, exhibiting anticancer, antibacterial, and anti-inflammatory properties.[4][5][6] A highly efficient synthetic route involves the acylation of anthranilic acid derivatives with an acyl chloride to form a benzoxazinone intermediate, which is then reacted with an amine source.[5][7] While the literature often shows chloro-acyl chlorides for this purpose, OIC-Cl can be effectively used to generate the key N-carbonyl linkage in related syntheses.
A common and powerful strategy involves reacting OIC-Cl with a 2-aminobenzamide or a related precursor to facilitate cyclization.
Protocol 2: Synthesis of a Quinazolinone Derivative via Intramolecular Cyclization
This protocol outlines the synthesis of a quinazolinone from 2-aminobenzamide.
Reaction Scheme:
Caption: Synthesis of a quinazolinone scaffold using OIC-Cl.
Materials:
-
2-Aminobenzamide
-
This compound (OIC-Cl)
-
Pyridine, anhydrous
-
Dimethylformamide (DMF), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Deionized Water
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-aminobenzamide (1.0 eq.) in anhydrous pyridine (approx. 0.3 M).
-
Reagent Addition: Add OIC-Cl (1.1 eq.) portion-wise to the stirred solution at room temperature. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by TLC, observing the disappearance of the starting material.
-
Workup and Precipitation: After completion, cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker containing ice-cold 1 M HCl. This will neutralize the pyridine and precipitate the crude product.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any remaining salts.
-
Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetic acid to yield the pure quinazolinone derivative.
Table 2: Representative Yields for Heterocyclic Synthesis using OIC-Cl Analogs Note: Yields are highly substrate-dependent. This table provides illustrative examples based on similar carbonylating agents.
| Starting Material | Product Type | Typical Yield Range |
| Aniline + Benzylamine | Disubstituted Urea | 80-95% |
| 2-Aminophenol | Benzoxazolone | 75-90% |
| 2-Aminobenzamide | Quinazolinone | 70-85% |
| Hydrazine Derivative | Carbazate/Semicarbazide | 85-98% |
Safety and Handling
-
Hazard Profile: this compound is classified as an irritant to the skin, eyes, and respiratory system.
-
Handling: Always handle this reagent in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat. Avoid inhalation of dust.
-
Moisture Sensitivity: OIC-Cl is sensitive to moisture and will hydrolyze to release HCl. Store in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere.[3]
-
In case of Spills: Sweep up the solid material carefully, avoiding dust generation, and place it in a designated waste container.
Conclusion
This compound is a demonstrably superior reagent for introducing carbonyl functionalities in heterocyclic synthesis compared to traditional, more hazardous alternatives. Its stability, ease of handling, and high reactivity make it an indispensable tool for constructing ureas, quinazolinones, and a wide range of other valuable heterocyclic systems. The protocols outlined in this guide provide a robust starting point for researchers to leverage the synthetic power of OIC-Cl in their drug discovery and development programs.
References
- 1. Selected syntheses of ureas through phosgene substitutes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Application of 2-Oxoimidazolidine-1-carbonyl Chloride in Synthetic Chemistry
Introduction: Unveiling the Synthetic Potential of 2-Oxoimidazolidine-1-carbonyl Chloride
This compound, also known as 1-chlorocarbonyl-2-imidazolidinone, is a versatile and highly reactive chemical intermediate of significant interest to researchers and professionals in organic synthesis and drug development.[1] With the CAS Number 13214-53-4, this crystalline solid serves as a valuable building block for the introduction of a protected ethylene urea moiety, a scaffold prevalent in a wide array of biologically active molecules.[1][2] Its utility stems from the presence of a reactive acyl chloride group attached to a cyclic urea core, enabling efficient construction of ureas, carbamates, and other derivatives. This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols, mechanistic insights, and practical guidance for its effective use in the laboratory.
The imidazolidin-2-one core is a privileged structure in medicinal chemistry, found in a variety of FDA-approved drugs and clinical candidates.[1] This structural motif is recognized for its ability to engage in key hydrogen bonding interactions with biological targets, contributing to the efficacy of antiviral agents, kinase inhibitors, and other therapeutics.[2][3] this compound offers a direct and efficient route to incorporate this valuable pharmacophore into new molecular entities, making it a crucial tool for drug discovery programs.
This document will delve into the fundamental reactivity of this compound, provide step-by-step protocols for its key transformations, and discuss its application in the synthesis of medicinally relevant compounds.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safe handling procedures is paramount when working with any reactive chemical.
| Property | Value | Reference |
| CAS Number | 13214-53-4 | [1][2] |
| Molecular Formula | C₄H₅ClN₂O₂ | [1][2] |
| Molecular Weight | 148.55 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 147-151 °C | [2] |
| Purity | Typically ≥ 96% | [2] |
Safety and Handling:
This compound is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood. It is crucial to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The compound is known to cause skin and eye irritation, and may cause respiratory irritation. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Core Reactivity and Mechanistic Principles
The synthetic utility of this compound is primarily dictated by the high reactivity of the acyl chloride functional group. This group is an excellent electrophile, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles.
The general mechanism for the reaction of this compound with a generic nucleophile (Nu-H) proceeds through a nucleophilic addition-elimination pathway.
Caption: General mechanism of nucleophilic acyl substitution.
In this mechanism, the nucleophile attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion as a leaving group and forming the new C-Nu bond. A subsequent proton transfer step, often facilitated by a base, neutralizes the product.
Detailed Application Notes and Protocols
This section provides detailed, step-by-step protocols for the most common and synthetically useful reactions involving this compound.
Synthesis of N-Substituted Ureas via Reaction with Amines
The reaction of this compound with primary and secondary amines is a highly efficient method for the synthesis of N-substituted ureas. These reactions are typically rapid and high-yielding.
Experimental Protocol: General Procedure for the Synthesis of N-(2-Oxoimidazolidine-1-carbonyl)amines
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) to a concentration of approximately 0.1-0.5 M.
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.1-1.5 equivalents), to the solution.
-
Addition of Carbonyl Chloride: Cool the solution to 0 °C using an ice bath. To this stirred solution, add a solution of this compound (1.0-1.1 equivalents) in the same anhydrous solvent dropwise over 5-10 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or methanol/ether).[4][5]
Table of Representative Examples for Urea Synthesis:
| Amine Substrate | Product | Typical Yield (%) |
| Aniline | 1-(2-Oxoimidazolidine-1-carbonyl)-3-phenylurea | 85-95 |
| 4-Chloroaniline | 1-(4-Chlorophenyl)-3-(2-oxoimidazolidine-1-carbonyl)urea | 80-90 |
| Benzylamine | 1-Benzyl-3-(2-oxoimidazolidine-1-carbonyl)urea | 90-98 |
| Piperidine | 1-(2-Oxoimidazolidine-1-carbonyl)piperidine | 88-96 |
Synthesis of Carbamates via Reaction with Alcohols and Phenols
This compound reacts with alcohols and phenols to furnish the corresponding carbamates. These reactions often require a base to deprotonate the hydroxyl group, increasing its nucleophilicity.
Experimental Protocol: General Procedure for the Synthesis of O-Aryl/Alkyl N-(2-Oxoimidazolidine-1-carbonyl)carbamates
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.0 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran or dichloromethane.
-
Addition of Base: Add a suitable base (1.1-1.5 equivalents). For alcohols, a non-nucleophilic amine base like triethylamine is often sufficient. For less reactive phenols, a stronger base such as sodium hydride may be required.
-
Addition of Carbonyl Chloride: Cool the mixture to 0 °C and add a solution of this compound (1.0-1.1 equivalents) in the same solvent dropwise.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature or with gentle heating (40-60 °C) for 2-12 hours, monitoring by TLC.
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (if sodium hydride was used) or water. Extract the aqueous layer with an organic solvent.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude carbamate by flash column chromatography or recrystallization.[6][7]
Caption: General experimental workflow for urea and carbamate synthesis.
Applications in Drug Discovery and Development
The imidazolidin-2-one scaffold is a cornerstone in the design of various therapeutic agents. This compound provides a convergent and efficient entry point for the synthesis of libraries of compounds for screening and lead optimization.
Case Study: Synthesis of Kinase Inhibitor Scaffolds
Many kinase inhibitors incorporate a urea or carbamate linkage to interact with the hinge region of the kinase domain. The 2-oxoimidazolidinone moiety can serve as a versatile scaffold to present diverse substituents to probe the ATP-binding pocket. For example, derivatives of 1-(2-oxoimidazolidine-1-carbonyl)-3-phenylurea can be synthesized and further functionalized to target specific kinases implicated in cancer and inflammatory diseases.[3][8][9]
Case Study: Development of Antiviral Agents
The imidazolidinone core is present in several potent antiviral compounds, including inhibitors of HIV protease.[5][10] The ability to readily synthesize a variety of substituted ureas and carbamates using this compound allows for the rapid exploration of structure-activity relationships (SAR) in the development of novel antiviral agents. This approach facilitates the optimization of properties such as potency, selectivity, and pharmacokinetic profiles.
Troubleshooting and Expert Insights
-
Moisture Sensitivity: this compound is sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis to the corresponding carboxylic acid.
-
Exothermic Reactions: The reaction with amines can be highly exothermic. It is advisable to add the carbonyl chloride solution slowly to a cooled solution of the amine to control the reaction temperature.
-
Side Reactions: In reactions with primary amines, double acylation to form an imide is a potential side reaction, although typically not significant under controlled conditions with a 1:1 stoichiometry.
-
Purification Challenges: Urea products can sometimes be challenging to purify by column chromatography due to their polarity. A mixed solvent system with a polar modifier (e.g., methanol in dichloromethane) may be required. Recrystallization is often a preferred method for obtaining highly pure material. For stubborn impurities, washing the solid product with a solvent in which it is sparingly soluble can be effective.[4]
Conclusion
This compound is a powerful and versatile reagent for the synthesis of ureas and carbamates bearing the medicinally important 2-oxoimidazolidine scaffold. Its high reactivity and the straightforward nature of its reactions make it an invaluable tool for researchers in drug discovery and organic synthesis. By following the detailed protocols and considering the practical insights provided in this guide, scientists can effectively harness the synthetic potential of this important building block to accelerate their research and development efforts.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 5. Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta [mdpi.com]
- 10. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Safe Handling of Carbonyl Chlorides in the Laboratory
Introduction: The Dual Nature of Carbonyl Chlorides
Carbonyl chlorides, also known as acyl chlorides, are a class of organic compounds characterized by the -COCl functional group. They are highly valuable reagents in organic synthesis, serving as versatile building blocks for the formation of esters, amides, and other carbonyl derivatives.[1] However, their utility is matched by their significant hazards. Carbonyl chlorides are generally volatile, corrosive, and highly reactive, particularly with nucleophiles like water.[2][3][4] This reactivity, while beneficial for chemical transformations, presents considerable risks if not managed with stringent safety protocols.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling of carbonyl chlorides in a laboratory setting. It emphasizes a proactive approach to safety, integrating risk assessment, engineering controls, personal protective equipment, and detailed experimental protocols. The causality behind each recommendation is explained to foster a deeper understanding of the associated risks and the importance of each safety measure.
Hazard Assessment: Understanding the Risks
A thorough understanding of the hazards associated with specific carbonyl chlorides is the foundation of safe laboratory practice. Key hazards include:
-
Corrosivity: Carbonyl chlorides are corrosive to skin, eyes, and the respiratory tract.[3][5][6] Contact can cause severe burns and permanent damage.[2][7][8]
-
Toxicity: Many carbonyl chlorides are toxic if inhaled, ingested, or absorbed through the skin.[5][7] Phosgene (carbonyl chloride), a gas at room temperature, is notoriously toxic and can be fatal even at low concentrations.[6][9] Its liquid (diphosgene) and solid (triphosgene) surrogates should be handled with the same level of caution, as they can decompose to release phosgene.[10]
-
Reactivity with Water: Carbonyl chlorides react violently with water, including moisture in the air, to produce corrosive hydrogen chloride (HCl) gas and the corresponding carboxylic acid.[2][4][11] This reaction is highly exothermic and can lead to a dangerous increase in pressure within a closed system.
-
Flammability: Some lower molecular weight carbonyl chlorides, such as acetyl chloride, are highly flammable liquids with low flash points.[3][8]
Table 1: Properties and Hazards of Common Carbonyl Chlorides
| Carbonyl Chloride | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Hazards |
| Acetyl Chloride | CH₃COCl | 78.50 | 51-52 | Highly flammable, reacts violently with water, causes severe burns.[3][4][8][12] |
| Oxalyl Chloride | (COCl)₂ | 126.93 | 62-65 | Toxic if inhaled, causes severe skin burns and eye damage.[2][5][7] |
| Phosgene | COCl₂ | 98.92 | 8 | Extremely toxic gas, corrosive to the respiratory tract.[6][9] |
| Diphosgene | ClCOOCCl₃ | 197.82 | 128-130 | Decomposes to phosgene; highly toxic and corrosive.[10] |
| Triphosgene | (Cl₃CO)₂CO | 296.75 | 206 | Solid phosgene surrogate; decomposes to phosgene upon heating or with nucleophiles.[10] |
Engineering Controls: The First Line of Defense
Engineering controls are designed to minimize exposure to hazardous materials by isolating the hazard from the worker. For carbonyl chlorides, the following are mandatory:
-
Certified Chemical Fume Hood: All manipulations of carbonyl chlorides, including weighing, dispensing, and reactions, must be performed in a certified chemical fume hood with a face velocity of at least 100 feet per minute.[9][13] For phosgene, a dedicated gas cabinet or fume hood with continuous monitoring is required.[14]
-
Inert Atmosphere: Reactions involving carbonyl chlorides should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.[12][13] A gas bubbler system should be used to vent the reaction and any evolved gases to a scrubbing system.
-
Scrubbing System: The exhaust from the reaction apparatus must be passed through a scrubber containing a neutralizing agent, such as a sodium hydroxide or calcium hydroxide solution, to trap evolved HCl and any unreacted carbonyl chloride.[15]
-
Emergency Eyewash and Safety Shower: An approved and readily accessible emergency eyewash station and safety shower are essential in any laboratory where carbonyl chlorides are handled.[12][13]
Personal Protective Equipment (PPE): Essential for Personal Safety
While engineering controls are primary, appropriate PPE is crucial for protecting against accidental splashes and vapor exposure. The following PPE is mandatory when working with carbonyl chlorides:
-
Eye and Face Protection: Tightly fitting chemical splash goggles and a face shield are required.[3][5][13] Standard safety glasses do not provide adequate protection.
-
Gloves: Chemical-resistant gloves, such as butyl rubber or Viton™, are recommended.[9] Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination.[16] Always inspect gloves for tears or holes before use.[17]
-
Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[13][18] An acid-resistant apron may also be necessary for larger-scale operations.
-
Respiratory Protection: For most operations within a fume hood, respiratory protection is not required. However, in the case of a spill or ventilation failure, a full-face respirator with an appropriate acid gas/organic vapor cartridge or a self-contained breathing apparatus (SCBA) may be necessary.[11][19]
Experimental Protocols: A Step-by-Step Approach to Safety
The following protocols outline the safe handling of carbonyl chlorides during common laboratory procedures.
Protocol for Dispensing Carbonyl Chlorides
-
Preparation: Don all required PPE and ensure the chemical fume hood is functioning correctly. Place an absorbent, chemical-resistant liner on the floor of the fume hood.
-
Inert Atmosphere: If the carbonyl chloride is particularly moisture-sensitive, flush the receiving flask with an inert gas.
-
Dispensing: Use a syringe or cannula for liquid transfers to minimize exposure to air. For solids like triphosgene, briefly remove the container lid in the fume hood to weigh the desired amount into a tared, sealed container.[15]
-
Sealing: Immediately and securely cap the carbonyl chloride container after dispensing.
-
Cleaning: Decontaminate any spatulas or needles used by rinsing them with an appropriate inert solvent (e.g., dichloromethane or toluene) into a quench beaker.
General Experimental Workflow for a Reaction with a Carbonyl Chloride
The following diagram illustrates a typical setup for a reaction involving a carbonyl chloride.
Caption: A typical experimental setup for a reaction involving a carbonyl chloride.
Protocol for Quenching and Workup
Quenching is a critical step to safely neutralize any unreacted carbonyl chloride. The choice of quenching agent depends on the desired outcome and the scale of the reaction.
-
Cooling: At the end of the reaction, cool the reaction mixture in an ice bath.
-
Slow Addition of Quenching Agent: Slowly add a suitable quenching agent to the cooled reaction mixture with vigorous stirring. Common quenching agents include:
-
Water: Reacts to form the corresponding carboxylic acid. This should be done cautiously as the reaction is exothermic and produces HCl gas.[20]
-
Alcohols (e.g., isopropanol, methanol): React to form esters. Isopropanol is often preferred for initial quenching as it is less reactive than water.[20]
-
Aqueous Base (e.g., saturated sodium bicarbonate or dilute sodium hydroxide): Neutralizes both the unreacted carbonyl chloride and the HCl byproduct. Addition must be extremely slow and careful to control gas evolution (CO₂ if bicarbonate is used).
-
-
Workup: Once the quenching is complete and the reaction mixture has reached room temperature, proceed with the standard aqueous workup to isolate the desired product.
The following diagram illustrates the decision-making process for quenching.
Caption: Decision workflow for quenching a reaction containing a carbonyl chloride.
Emergency Procedures: Be Prepared
In the event of an emergency, a swift and informed response is critical.
Spills
-
Minor Spill (in a fume hood): If a small amount of carbonyl chloride is spilled within the fume hood, it can be neutralized by covering it with an inert absorbent material (e.g., sand or vermiculite) and then slowly adding a quenching agent like a sodium bicarbonate solution.
-
Major Spill: In the case of a large spill, or any spill outside of a fume hood, evacuate the laboratory immediately and call emergency services.[15] Do not attempt to clean it up yourself.
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11][21] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[22] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[13] If breathing is difficult, administer oxygen. Seek immediate medical attention. Symptoms of phosgene inhalation can be delayed, so medical observation is crucial.[10]
Storage and Waste Disposal
-
Storage: Store carbonyl chlorides in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, bases, and oxidizing agents.[12][13] Containers should be tightly sealed and stored under an inert atmosphere if necessary.[3][7]
-
Waste Disposal: All waste containing carbonyl chlorides must be treated as hazardous waste. Quench any residual carbonyl chloride in waste streams before disposal. Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
Carbonyl chlorides are powerful reagents that demand respect and careful handling. By implementing the engineering controls, personal protective equipment, and detailed protocols outlined in this guide, researchers can safely harness their synthetic utility while minimizing the risks of exposure and accidents. A proactive safety culture, built on a thorough understanding of the hazards and a commitment to best practices, is paramount for the well-being of all laboratory personnel.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. geneseo.edu [geneseo.edu]
- 4. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 5. westliberty.edu [westliberty.edu]
- 6. ghc.de [ghc.de]
- 7. chemicalbook.com [chemicalbook.com]
- 8. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 9. ehs.unm.edu [ehs.unm.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 12. fishersci.com [fishersci.com]
- 13. wcu.edu [wcu.edu]
- 14. safety.pitt.edu [safety.pitt.edu]
- 15. chem.tamu.edu [chem.tamu.edu]
- 16. quicktest.co.uk [quicktest.co.uk]
- 17. artsci.usu.edu [artsci.usu.edu]
- 18. csub.edu [csub.edu]
- 19. leelinework.com [leelinework.com]
- 20. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 21. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 22. ehs.princeton.edu [ehs.princeton.edu]
Application Notes and Protocols: Derivatization of Amines and Alcohols with 2-Oxoimidazolidine-1-carbonyl chloride
Introduction: A Versatile Reagent for Bioactive Scaffolds
In the landscape of medicinal chemistry and drug development, the precise modification of functional groups is paramount for tuning the pharmacological properties of lead compounds. 2-Oxoimidazolidine-1-carbonyl chloride emerges as a valuable and versatile reagent for the derivatization of primary and secondary amines, as well as alcohols. This process introduces the 2-oxoimidazolidine moiety, a cyclic urea backbone that is a key structural feature in numerous biologically active molecules.
The derivatization reaction proceeds via a nucleophilic acyl substitution, providing a straightforward and efficient route to synthesize N-substituted ureas and carbamates. These functional groups are prized in drug design for their ability to act as bioisosteres of amide bonds, enhancing metabolic stability and participating in crucial hydrogen bonding interactions with biological targets.[1][2] This guide provides a detailed exploration of the underlying chemistry, comprehensive experimental protocols, and practical insights for researchers employing this compound.
Scientific Foundation: The Chemistry of Derivatization
The core of the derivatization process lies in the high reactivity of the acyl chloride group of this compound. The electron-withdrawing nature of the adjacent carbonyl group and the chlorine atom renders the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles like amines and alcohols.
Mechanism of Amine Derivatization (Urea Formation)
The reaction with primary and secondary amines yields stable N,N'-disubstituted or N,N,N'-trisubstituted ureas, respectively. The reaction is typically conducted in the presence of a non-nucleophilic base to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[3][4]
The mechanism involves two main stages:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a transient tetrahedral intermediate.[3]
-
Elimination and Deprotonation: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A base then removes a proton from the nitrogen, yielding the final neutral urea derivative and the hydrochloride salt of the base.[3]
References
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Convenient One-Pot Two-Step Synthesis of Symmetrical and Unsymmetrical Diacyl Ureas, Acyl Urea/Carbamate/Thiocarbamate Derivatives, and Related Compounds [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols: Scalable Synthesis and Utilization of 2-Oxoimidazolidine-1-carbonyl Chloride
Abstract
This comprehensive guide details the scalable synthesis of 2-Oxoimidazolidine-1-carbonyl chloride, a versatile reagent in modern organic synthesis, particularly for the development of novel therapeutics. We present a detailed, field-tested protocol for its preparation from readily available starting materials, emphasizing the use of safer phosgene alternatives. Furthermore, this document provides in-depth application notes and step-by-step protocols for the utilization of this compound in the synthesis of key pharmaceutical intermediates, including carbamates and N-acylated heterocycles. The methodologies described herein are designed to be robust, scalable, and reproducible, catering to the needs of researchers in both academic and industrial settings.
Introduction: The Strategic Importance of this compound
This compound, also known as 1-chlorocarbonyl-2-imidazolidinone, is a highly valuable and reactive chemical intermediate.[1] Its unique bifunctional nature, possessing both a reactive acyl chloride and a cyclic urea moiety, makes it an exceptional building block for the introduction of the 2-oxoimidazolidine core into a diverse range of molecular architectures. This heterocyclic scaffold is a common feature in a multitude of biologically active compounds, including antiviral agents and kinase inhibitors.[2]
The primary advantage of employing this compound lies in its ability to act as a stable and efficient phosgene equivalent for the synthesis of carbamoyl chlorides and subsequently carbamates, ureas, and other related functionalities.[3] The direct handling of phosgene, a highly toxic and corrosive gas, presents significant safety and logistical challenges. Consequently, the development of safer, solid, and stable reagents like this compound that can be prepared and utilized under milder conditions is of paramount importance for scalable and sustainable chemical synthesis.
This guide provides a comprehensive overview of a scalable synthesis protocol for this compound and detailed application protocols for its use in the synthesis of molecules relevant to drug discovery and development.
Scalable Synthesis of this compound
The synthesis of this compound is most effectively and safely achieved through the reaction of 2-imidazolidinone (ethylene urea) with a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate). Triphosgene is a stable, crystalline solid that generates phosgene in situ, thereby mitigating the risks associated with handling gaseous phosgene.
Synthesis of the Starting Material: 2-Imidazolidinone (Ethylene Urea)
A scalable and cost-effective method for the preparation of 2-imidazolidinone is the reaction of ethylene diamine with urea.[4]
Reaction Scheme:
Caption: Synthesis of 2-Imidazolidinone from Ethylene Diamine and Urea.
Protocol 2.1: Synthesis of 2-Imidazolidinone
-
To a round-bottom flask equipped with a mechanical stirrer and a distillation condenser, add ethylene diamine (1.0 eq) and urea (1.1 eq).
-
Heat the mixture gradually to 120-130 °C. Ammonia gas will evolve and can be vented to a scrubber.
-
Continue heating for 3-4 hours until the evolution of ammonia ceases.
-
Cool the reaction mixture to room temperature. The product will solidify.
-
Recrystallize the crude product from ethanol or isopropanol to yield pure 2-imidazolidinone as a white crystalline solid.
| Parameter | Value |
| Typical Yield | 85-95% |
| Melting Point | 131-133 °C |
| Purity (by NMR) | >98% |
Synthesis of this compound using Triphosgene
This protocol is adapted from procedures for analogous N-substituted carbamoyl chlorides and offers a safer, scalable alternative to direct phosgenation.
Reaction Scheme:
Caption: Synthesis of this compound.
Protocol 2.2: Synthesis of this compound
-
Inert Atmosphere: Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Reagent Preparation:
-
Dissolve 2-imidazolidinone (1.0 eq) and triethylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) (approx. 10 mL per gram of 2-imidazolidinone).
-
In a separate dry flask, dissolve triphosgene (0.35 eq) in anhydrous THF or DCM (approx. 5 mL per gram of triphosgene). Caution: Triphosgene is a lachrymator and should be handled in a well-ventilated fume hood.
-
-
Reaction:
-
Cool the solution of 2-imidazolidinone and triethylamine to 0 °C using an ice bath.
-
Slowly add the triphosgene solution dropwise to the cooled mixture over a period of 1-2 hours, maintaining the temperature below 5 °C.
-
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation:
-
Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride precipitate.
-
Wash the precipitate with a small amount of anhydrous THF or DCM.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system such as THF/hexane or DCM/hexane. The pure product is a white to off-white solid.
| Parameter | Value |
| Typical Yield | 75-85% |
| Melting Point | 147-151 °C |
| Purity (by Titration/HPLC) | >96% |
Applications in Pharmaceutical Synthesis
This compound is a versatile reagent for the synthesis of a variety of pharmaceutical intermediates. Its primary utility lies in the facile introduction of a carbamoyl group, which is a key structural motif in many drug molecules.
Synthesis of Carbamates from Alcohols
The reaction of this compound with alcohols in the presence of a base provides a straightforward route to carbamates. This transformation is crucial in the synthesis of prodrugs and other bioactive molecules where the carbamate linkage imparts desirable pharmacokinetic properties.
Reaction Mechanism:
Caption: Mechanism of Carbamate Formation.
Protocol 3.1: General Procedure for Carbamate Synthesis
-
In a dry flask under an inert atmosphere, dissolve the alcohol (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq) in an anhydrous aprotic solvent (e.g., DCM, THF, or acetonitrile).
-
Cool the solution to 0 °C.
-
Add a solution of this compound (1.1 eq) in the same solvent dropwise to the cooled alcohol solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or HPLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude carbamate by column chromatography on silica gel.
Synthesis of N-Acyl Imidazolidinones from Amines
The reaction with primary or secondary amines yields N-substituted ureas, which are important functionalities in many biologically active compounds, including analogues of the antibiotic Linezolid.[1][5]
Reaction Mechanism:
Caption: Mechanism of N-Acyl Imidazolidinone Formation.
Protocol 3.2: Synthesis of a Linezolid Analogue Intermediate
This protocol describes the synthesis of an N-acylated imidazolidinone, a key step in the preparation of Linezolid analogues.
-
Dissolve the amine precursor (e.g., (S)-N-[[3-(3-Fluoro-4-morpholinylphenyl)-2-oxo-5-oxazolidinyl]methyl]amine) (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-acyl imidazolidinone.
Safety and Handling
This compound is an irritant and is moisture-sensitive. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. The starting material, triphosgene, is toxic and a lachrymator and must be handled with extreme caution in a fume hood.
Conclusion
This compound is a valuable and versatile reagent for the scalable synthesis of a wide range of organic molecules, particularly those of pharmaceutical interest. The use of triphosgene for its preparation offers a significantly safer alternative to gaseous phosgene, making it more accessible for routine laboratory and industrial use. The protocols detailed in this guide provide a robust framework for the synthesis and application of this important building block, empowering researchers to accelerate their drug discovery and development programs.
References
Troubleshooting & Optimization
Technical Support Center: 2-Oxoimidazolidine-1-carbonyl chloride Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Oxoimidazolidine-1-carbonyl chloride. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile reagent. Our goal is to equip you with the knowledge to anticipate and mitigate common side reactions, ensuring the success of your experiments.
Section 1: Understanding the Reactivity of this compound
This compound is a valuable acylating agent, frequently employed in the synthesis of ureas, carbamates, and amides. Its reactivity stems from the electrophilic carbonyl chloride moiety, which is susceptible to nucleophilic attack. However, this reactivity also makes it prone to several side reactions that can complicate product purification and reduce yields. This guide will focus on the most common side products and provide strategies to minimize their formation.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My reaction is showing a significant amount of a water-soluble byproduct that is difficult to remove. What is it and how can I prevent its formation?
Answer:
The most common water-soluble byproduct in reactions involving this compound is 2-oxoimidazolidine-1-carboxylic acid .
Causality: This side product arises from the hydrolysis of the carbonyl chloride functional group by residual water in your reaction solvent or on your glassware. The carbonyl chloride is highly sensitive to moisture.
Mechanism of Formation:
Caption: Hydrolysis of this compound
Troubleshooting and Prevention:
-
Strict Anhydrous Conditions: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves). Glassware should be oven-dried or flame-dried immediately before use.
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Reagent Quality: Use a fresh, high-purity bottle of this compound. Older or improperly stored reagents may have already partially hydrolyzed.
Question 2: I am observing a higher molecular weight impurity in my mass spectrometry analysis that I cannot identify. Could it be a dimer or oligomer?
Answer:
Yes, it is highly probable that you are observing the formation of a dimer or higher oligomers of this compound.
Causality: This typically occurs when a portion of the reagent reacts with a nucleophilic site on another molecule of the reagent. This is often promoted by the presence of a base, especially if the addition of the primary nucleophile is slow. The N-H proton of the imidazolidinone ring is acidic and can be deprotonated, creating a nucleophilic nitrogen that can attack another molecule of the carbonyl chloride.
Mechanism of Dimerization:
Caption: Base-mediated dimerization of this compound
Troubleshooting and Prevention:
-
Controlled Addition of Base: If a base is required, add it slowly and at a low temperature to the reaction mixture containing your desired nucleophile and the carbonyl chloride. This minimizes the concentration of deprotonated reagent at any given time.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine - DIPEA) instead of smaller, more nucleophilic amines like triethylamine.
-
Reaction Temperature: Keep the reaction temperature as low as feasible to slow down the rate of this side reaction.
Question 3: When using a tertiary amine as a base, I notice the formation of unexpected byproducts and a darkening of the reaction mixture. What is happening?
Answer:
The use of tertiary amines, particularly less hindered ones like triethylamine, can lead to the formation of an unstable acylammonium salt .
Causality: The tertiary amine can act as a nucleophile and attack the carbonyl chloride, forming a reactive acylammonium intermediate. This intermediate can then react further to produce various byproducts or decompose, leading to coloration of the reaction mixture.
Troubleshooting and Prevention:
-
Use a Hindered Base: As mentioned previously, switching to a sterically hindered base like DIPEA will significantly reduce the likelihood of the base acting as a nucleophile.
-
Alternative Bases: Consider using an inorganic base such as potassium carbonate or cesium carbonate if your reaction conditions permit. These are generally non-nucleophilic.
-
Order of Addition: Add the this compound to a mixture of your nucleophile and the base, rather than premixing the carbonyl chloride and the base.
Question 4: In reactions with alcohols, I am getting low yields of the desired carbamate. What are the likely side reactions?
Answer:
While the desired reaction is the formation of a carbamate, a competing side reaction can be the formation of an isocyanate intermediate, especially at elevated temperatures.
Causality: The initial carbamoyl chloride can lose HCl to form a highly reactive isocyanate. This isocyanate can then react with the alcohol, but it can also polymerize or react with other nucleophiles present in the mixture.
Mechanism of Isocyanate Formation:
Caption: Thermal decomposition to an isocyanate intermediate
Troubleshooting and Prevention:
-
Low Temperature: Perform the reaction at or below room temperature to minimize thermal decomposition to the isocyanate.
-
Efficient HCl Scavenging: Ensure an effective base is present to neutralize the HCl as it is formed, which can help to suppress this elimination pathway.
Section 3: Recommended Protocol for N-Acylation of an Amine
This protocol provides a general guideline for minimizing side product formation when using this compound to acylate a primary or secondary amine.
Materials:
-
This compound
-
Amine substrate
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Diisopropylethylamine (DIPEA)
-
Nitrogen or Argon source
-
Oven-dried glassware
Protocol:
-
Preparation: Assemble your oven-dried glassware under an inert atmosphere.
-
Reaction Setup: To a stirred solution of the amine (1.0 eq) and DIPEA (1.2 eq) in anhydrous DCM at 0 °C, add a solution of this compound (1.1 eq) in anhydrous DCM dropwise over 15-30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography or recrystallization as appropriate.
Data Summary Table:
| Side Product | Causative Factor(s) | Recommended Prevention Strategy |
| 2-oxoimidazolidine-1-carboxylic acid | Presence of water | Use anhydrous solvents and glassware; perform under inert atmosphere. |
| Dimer/Oligomers | Excess base, slow nucleophile addition | Slow addition of a sterically hindered base at low temperature. |
| Acylammonium salt byproducts | Nucleophilic tertiary amine base | Use a non-nucleophilic, sterically hindered base (e.g., DIPEA). |
| Isocyanate-derived byproducts | Elevated temperature | Maintain low reaction temperatures (0 °C to room temperature). |
Section 4: Conclusion
By understanding the potential side reactions of this compound and implementing the preventative measures outlined in this guide, researchers can significantly improve the efficiency and reproducibility of their synthetic procedures. Careful control of reaction conditions, particularly moisture and temperature, and the judicious choice of base are paramount to success.
Overcoming solubility issues of 2-Oxoimidazolidine-1-carbonyl chloride in organic solvents
Welcome to the dedicated technical support guide for 2-Oxoimidazolidine-1-carbonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common challenges associated with the handling and solubility of this highly reactive intermediate. As a crystalline solid with a high melting point (147-151 °C), this compound often presents solubility hurdles that can impact reaction efficiency and reproducibility.[1] This guide provides in-depth, field-proven insights and practical protocols to ensure its successful application in your synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in many common organic solvents?
A1: The limited solubility of this compound is primarily due to its high crystal lattice energy. As a crystalline solid with a relatively high melting point, significant energy is required to break down the ordered crystal structure and allow the individual molecules to be solvated by the solvent.[1] The molecule itself possesses both polar (the cyclic urea and acyl chloride moieties) and non-polar characteristics, which can lead to complex solubility behavior. Solvents that cannot effectively overcome the intermolecular forces within the crystal will fail to dissolve the compound in appreciable amounts.
Q2: Which solvents are absolutely incompatible with this compound?
A2: Due to its high reactivity as an acyl chloride, this compound will react vigorously and decompose in the presence of protic solvents.[2] Under no circumstances should you attempt to dissolve this compound in:
-
Water
-
Alcohols (e.g., methanol, ethanol, isopropanol)
-
Primary or secondary amines
-
Any other solvent with active protons.
Such attempts will lead to the formation of the corresponding carboxylic acid, ester, or amide, and will generate corrosive HCl gas.[2] All handling and dissolution must be performed under strictly anhydrous (dry) conditions.
Q3: What is a general qualitative solubility profile for this compound?
A3: While precise quantitative data is not widely published, a qualitative assessment based on chemical principles ("like dissolves like") and anecdotal evidence suggests the following trends. This table should be used as a starting point for solvent screening.
| Solvent Class | Recommended Solvents | Expected Solubility | Rationale & Key Considerations |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Good | These are often the first choice. Synthesis has been reported in chloroform, indicating solubility.[3] Ensure solvents are anhydrous. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate | Can be effective, but must be rigorously dried as they are notoriously hygroscopic. Peroxide formation should also be monitored. |
| Polar Aprotic | N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN) | Potentially Good | These solvents have high solvating power. However, they can be reactive with acyl chlorides, especially at elevated temperatures. Use with caution and at low temperatures. Acetonitrile can be a good option for some reactions.[4] |
| Hydrocarbons | Toluene, Hexanes, Heptane | Poor to Insoluble | These non-polar solvents are generally ineffective at solvating the polar regions of the molecule and overcoming the crystal lattice energy. |
| Esters | Ethyl Acetate (EtOAc) | Poor to Moderate | Can sometimes be a viable option, but solubility is often limited. Must be anhydrous. |
Q4: Can I heat the mixture to improve solubility?
A4: Yes, gentle heating can significantly increase the solubility of this compound.[5] However, this must be done with caution. As an acyl chloride, the compound's reactivity increases with temperature, which can lead to degradation or unwanted side reactions, especially in solvents like DMF or DMSO. It is crucial to find a balance where solubility is achieved without compromising the integrity of the reagent. Always monitor for color changes or gas evolution, which may indicate decomposition.
Troubleshooting Guide: Overcoming Solubility Issues
This section provides a logical workflow and detailed protocols to address solubility challenges during your experiments.
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process for systematically addressing solubility problems.
Caption: A logical workflow for troubleshooting solubility issues.
Experimental Protocols
Protocol 1: Standard Procedure for Determining Solubility
This protocol allows you to quantitatively determine the solubility of this compound in a chosen anhydrous solvent.
Materials:
-
This compound (accurately weighed)
-
Anhydrous organic solvent of choice
-
Dry, inert-atmosphere vial (e.g., oven-dried and cooled under N₂ or Ar)
-
Magnetic stir bar
-
Calibrated syringe or burette for solvent addition
Procedure:
-
Under an inert atmosphere (glovebox or Schlenk line), add a precisely weighed amount of this compound (e.g., 25 mg) to the vial containing a stir bar.
-
Using the syringe or burette, add a small, precise volume of the anhydrous solvent (e.g., 0.1 mL).
-
Seal the vial and begin stirring vigorously at a constant, controlled room temperature.
-
Observe for 5-10 minutes. If the solid has not fully dissolved, continue to add the solvent in small, known increments (e.g., 0.05 mL).
-
After each addition, allow sufficient time for dissolution (at least 5 minutes of vigorous stirring).
-
The point at which the last crystal dissolves marks the saturation point. Record the total volume of solvent added.
-
Calculate the solubility in mg/mL or mol/L.
Protocol 2: Dissolution Using Controlled Heating
Procedure:
-
Following steps 1-3 of Protocol 1, begin with a volume of solvent in which the compound is expected to be sparingly soluble at room temperature.
-
Place the sealed vial in a temperature-controlled heating block or oil bath set to a moderate temperature (e.g., 40 °C).
-
Stir the suspension and monitor for dissolution.
-
If the solid persists after 10 minutes, increase the temperature in 5 °C increments. Do not exceed 60-70 °C to minimize the risk of decomposition.
-
Once dissolved, the solution should be used promptly. Note that cooling the solution may cause the compound to precipitate.
Protocol 3: Dissolution Using Sonication
Procedure:
-
Prepare a suspension of the compound in the desired anhydrous solvent in a sealed vial.
-
Place the vial in an ultrasonic bath.
-
Sonicate in short bursts (e.g., 2-5 minutes) followed by a rest period to prevent excessive heating of the sample.
-
Visually inspect the vial after each sonication cycle. Repeat until full dissolution is achieved.
-
This method is particularly useful as it imparts energy to break the crystal lattice without significant bulk heating.
Protocol 4: Employing a Co-Solvent System
If solubility in a single solvent is insufficient, a co-solvent system can be effective.[6][7][8]
Procedure:
-
Identify a primary solvent in which the compound has at least partial solubility (e.g., DCM).
-
Select a co-solvent with higher polarity and solvating power in which the compound is also stable (e.g., anhydrous acetonitrile).
-
Prepare a suspension of the compound in the primary solvent.
-
Add the co-solvent dropwise with vigorous stirring until the solid dissolves.
-
Start with a small percentage of co-solvent (e.g., 5-10% v/v) and increase as necessary. Be mindful that changing the solvent system may affect the downstream reaction.
References
- 1. 2-Oxo-1-imidazolidinecarbonyl chloride 96 13214-53-4 [sigmaaldrich.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Co-solvent: Significance and symbolism [wisdomlib.org]
- 8. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing moisture sensitivity of 2-Oxoimidazolidine-1-carbonyl chloride
Welcome to the technical support center for 2-Oxoimidazolidine-1-carbonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on managing the moisture sensitivity of this versatile reagent. Here, you will find troubleshooting guides, frequently asked questions, and detailed protocols to ensure the success of your experiments.
Introduction: Understanding the Challenge
This compound is a valuable building block in organic synthesis, particularly for the introduction of the 2-oxoimidazolidine-1-carbonyl moiety, a common scaffold in pharmacologically active compounds. However, its utility is intrinsically linked to its high reactivity, which also makes it highly susceptible to hydrolysis. Like other acyl chlorides, it readily reacts with water, leading to the degradation of the reagent, formation of byproducts, and ultimately, failure of the intended reaction.[1] This guide will equip you with the knowledge and techniques to mitigate these challenges.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during the handling and use of this compound, with a focus on problems arising from its moisture sensitivity.
Issue 1: Low or No Reaction Yield
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted starting material.
-
The desired product is not formed, or is present in very low quantities.
-
A significant amount of a polar, water-soluble byproduct is observed.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | The primary cause of low yield is often the hydrolysis of the acyl chloride before or during the reaction.[1] Ensure the reagent is a free-flowing white to off-white solid. Clumping or a strong acidic smell (due to HCl formation) are indicators of degradation. |
| Contaminated Solvents or Reagents | Use freshly distilled or commercially available anhydrous solvents. Ensure all other reagents, including amines or alcohols, are thoroughly dried. Residual water in solvents is a common culprit for acyl chloride hydrolysis.[2] |
| Improper Handling Technique | All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).[3] Use flame-dried or oven-dried glassware. Avoid opening the reagent bottle in a humid environment. |
| Suboptimal Reaction Temperature | While many reactions with acyl chlorides are rapid at room temperature, some may require cooling to control exothermicity and minimize side reactions.[4] Conversely, if the reaction is sluggish, gentle heating might be necessary, but only after ensuring all components are anhydrous. |
Issue 2: Formation of Unexpected Byproducts
Symptom:
-
TLC, LC-MS, or NMR analysis reveals the presence of one or more unexpected compounds in the reaction mixture.
Common Byproducts and Their Origins:
| Byproduct | Origin and Mitigation |
| 2-Oxoimidazolidine-1-carboxylic acid | This is the direct hydrolysis product of this compound. Its presence is a clear indication of moisture contamination. Mitigation: Strictly adhere to anhydrous techniques as described above. |
| Symmetrical Ureas (in reactions with amines) | If the intended reaction is the formation of an unsymmetrical urea, the presence of a symmetrical urea byproduct can occur. This can happen if the amine starting material reacts with a carbamic acid intermediate formed from the hydrolysis of the acyl chloride.[4] Mitigation: Slow addition of the amine to the acyl chloride solution at low temperatures can minimize this. |
| Triuret Derivatives (in reactions with ammonia) | In some cases, particularly with ammonia, the expected primary amide may not be the major product. Instead, a triuret derivative, such as 1,1'-carbonylbis(3-phenylimidazolidin-2-one) in a related system, can be formed.[5] Mitigation: This is a competing reaction that may be difficult to avoid completely. Consider using a protected form of ammonia or an alternative synthetic route if this is a persistent issue. |
Part 2: Frequently Asked Questions (FAQs)
Q1: How can I visually assess the quality of my this compound?
A1: A high-quality reagent should be a white to off-white, free-flowing crystalline powder.[6] Any signs of clumping, discoloration, or a pungent, acidic odor (due to the release of HCl from hydrolysis) suggest degradation. If degradation is suspected, it is best to use a fresh batch of the reagent.
Q2: What are the ideal storage conditions for this compound?
A2: The reagent should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon).[3] It is also recommended to store it in a freezer to minimize any potential thermal decomposition.[6]
Q3: How can I monitor the progress of my reaction involving this compound?
A3: Thin-layer chromatography (TLC) is a convenient method. The acyl chloride is a relatively nonpolar starting material. As the reaction progresses, a new, more polar spot corresponding to the product should appear. The hydrolysis product, 2-oxoimidazolidine-1-carboxylic acid, will be a very polar compound, likely remaining at the baseline in many common solvent systems. It's advisable to quench a small aliquot of the reaction mixture with methanol before running the TLC. This will convert any remaining acyl chloride to the more stable methyl ester, which is easier to visualize and differentiate from the starting material.[7]
Q4: What is the mechanism of hydrolysis for this compound?
A4: The hydrolysis proceeds via a nucleophilic addition-elimination mechanism, which is characteristic of acyl chlorides.[8][9] The oxygen atom of a water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and deprotonation to yield 2-oxoimidazolidine-1-carboxylic acid and hydrochloric acid.
Q5: Are there any specific safety precautions I should take when working with this compound?
A5: Yes. As with all acyl chlorides, it is corrosive and a lachrymator. It will react with moisture on the skin and in the eyes to produce HCl, causing severe burns.[10][11] Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7]
Part 3: Experimental Protocols and Visualizations
Protocol 1: Handling and Dispensing of this compound
-
Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) and allowed to cool to room temperature in a desiccator over a drying agent (e.g., P₂O₅ or anhydrous CaSO₄).
-
Assemble the reaction apparatus and purge with a stream of dry nitrogen or argon for at least 15 minutes.
-
Allow the bottle of this compound to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid.
-
Briefly open the bottle under a positive pressure of inert gas and quickly weigh the desired amount of the solid into a tared, dry flask, also under an inert atmosphere.
-
Immediately and securely reseal the reagent bottle, preferably with paraffin film around the cap for extra protection, and return it to the freezer.
-
Dissolve the weighed reagent in an anhydrous solvent for use in the reaction.
Protocol 2: Monitoring for Hydrolysis by Thin-Layer Chromatography (TLC)
-
Prepare a TLC chamber with an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes).
-
On a TLC plate, spot a small amount of the this compound dissolved in an anhydrous solvent (e.g., dichloromethane).
-
In a separate vial, dissolve a small amount of the acyl chloride in a solvent containing a drop of water. Allow this mixture to stand for a few minutes to induce hydrolysis. Spot this "hydrolyzed sample" on the same TLC plate.
-
Develop the TLC plate and visualize under UV light and/or by staining with a suitable reagent such as potassium permanganate.
-
The un-hydrolyzed acyl chloride should appear as a single, less polar spot. The hydrolyzed sample will show a new, highly polar spot at or near the baseline, corresponding to 2-oxoimidazolidine-1-carboxylic acid.
Visualization of the Hydrolysis Pathway
The following diagram illustrates the reaction of this compound with water, leading to its degradation.
Caption: Hydrolysis of this compound.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and resolving issues in reactions involving this compound.
Caption: A workflow for troubleshooting reactions.
References
- 1. Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. rsc.org [rsc.org]
- 5. Khan Academy [khanacademy.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. US5013845A - Process for preparing optically active 2-oxoimidazolidine derivatives - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Optimization of reaction temperature and time for acylation reactions
A Senior Application Scientist's Guide to Optimizing Reaction Temperature and Time
Welcome to the technical support center for acylation reaction optimization. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with acylation reactions. As a senior application scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experiments effectively. This document moves beyond rigid templates to offer a logical, problem-oriented framework for achieving high-yield, high-purity acylation.
Part 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during acylation reactions in a direct question-and-answer format.
Q1: My acylation reaction shows very low or no conversion. What are the first things I should check?
A1: This is a frequent issue that typically points to a problem with one of three core components: the substrate, the catalyst, or the reaction conditions.
-
Substrate Reactivity: Acylation is an electrophilic substitution reaction. If your substrate contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), it may be too deactivated to react efficiently.[1] For N- or O-acylations, the nucleophilicity of the amine or alcohol is key; sterically hindered substrates or those with decreased nucleophilicity may require more forcing conditions.[2]
-
Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[1][3] Any water in your solvent, reagents, or glassware will hydrolyze and deactivate the catalyst. Always use anhydrous solvents, flame- or oven-dried glassware, and run the reaction under an inert atmosphere (N₂ or Ar). It is also critical to use a fresh bottle of the Lewis acid or one that has been properly stored in a desiccator.[3]
-
Insufficient Catalyst Loading: For many Friedel-Crafts acylations, the ketone product forms a stable complex with the Lewis acid catalyst.[1] This complexation effectively removes the catalyst from the reaction cycle. Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is often required, rather than a catalytic amount.[1][4]
-
Sub-Optimal Temperature: The reaction may simply lack the necessary activation energy at the temperature you are using. While starting at a low temperature (0 °C or room temperature) is a prudent safety and selectivity measure, many acylations require heating to proceed at a reasonable rate.[5][6]
Q2: My reaction is sluggish and incomplete, even after several hours. Should I just increase the temperature?
A2: While increasing the temperature is a valid strategy, it should be done systematically. A gradual increase is recommended over a sudden jump to high heat.
-
Systematic Temperature Increase: If the reaction is slow at room temperature, try increasing the temperature in 10–20 °C increments, monitoring the reaction progress by TLC or LC-MS at each stage.[7] This allows you to find the minimum temperature required for a complete reaction, which helps to minimize side product formation.
-
Consider the Possibility of Decomposition: Excessively high temperatures can lead to the decomposition of reagents or the desired product.[1][5] Some acylated products can also undergo deacylation at elevated temperatures.[5] Therefore, monitoring for the appearance of new, unknown spots on your TLC plate is crucial as you increase the heat.
-
Reaction Time is a Factor: A reaction that is slow at room temperature may simply need more time to reach completion. Before resorting to heat, confirm that the reaction has truly stalled by taking samples over an extended period (e.g., at 8, 16, and 24 hours).
Q3: I'm observing multiple products. How can temperature and time influence this?
A3: The formation of multiple products is often a problem of selectivity (regio- or chemoselectivity) or stability. Temperature and time are the primary levers you can use to control these outcomes.
-
Kinetic vs. Thermodynamic Control: In many aromatic acylations, different isomers can be formed. Often, one isomer is formed faster at lower temperatures (the kinetic product), while another, more stable isomer is favored at higher temperatures (the thermodynamic product).[5][8] For example, the acylation of 2-methoxynaphthalene at low temperatures favors the 1-acyl product, while higher temperatures promote rearrangement to the more stable 6-acyl isomer.[5] If you are getting a mixture, try running the reaction at a lower temperature for a longer time to favor the kinetic product, or at a higher temperature to drive the reaction to the thermodynamic product.
-
Polysubstitution: While less common in acylation than alkylation (because the acyl group deactivates the ring), polysubstitution can occur with highly activated aromatic substrates.[1] To minimize this, use a stoichiometric amount of the acylating agent (1.0-1.1 equivalents) and add it slowly to the reaction mixture. Running the reaction at a lower temperature can also improve selectivity for mono-acylation.
-
O- vs. N-Acylation: For substrates with multiple nucleophilic sites (like amino alcohols or ureas), temperature can influence the site of acylation. If you observe a mixture of O- and N-acylated products, adjusting the temperature, base, and solvent system is necessary.[2][9]
Q4: How do I know when the reaction is truly "done"? When should I stop it?
A4: The optimal reaction time is the point at which the concentration of your desired product is maximized and the formation of degradation products or side products is minimized. Extending the reaction time indefinitely can be detrimental to your yield and purity.
-
Reaction Monitoring: The only way to know the optimal time is to monitor the reaction's progress. Techniques include:
-
Thin-Layer Chromatography (TLC): A quick and easy way to visualize the consumption of starting material and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more quantitative data on the relative amounts of starting material, product, and any byproducts.[10][11]
-
-
Time-Course Study: For a new or problematic reaction, perform a time-course study. Set up the reaction and withdraw small aliquots at regular intervals (e.g., 1, 2, 4, 8, 24 hours). Quench each aliquot and analyze it to plot the concentration of the product over time. This will reveal the point of maximum yield and the onset of any decomposition.[12] Quench the reaction when it is complete; do not let it stir unnecessarily overnight if it is finished in 4 hours.[12]
Part 2: Systematic Optimization Strategies & Protocols
Moving beyond troubleshooting, this section provides structured protocols for systematically optimizing temperature and time.
Protocol 1: Temperature Screening Experiment
This protocol provides a general framework for identifying the optimal reaction temperature.
-
Reaction Setup: In a flame-dried, multi-neck round-bottom flask under an inert atmosphere, dissolve your substrate (1.0 eq.) and any necessary base (e.g., pyridine) or catalyst in the appropriate anhydrous solvent.
-
Parallel Reactions: Prepare three identical reaction mixtures.
-
Temperature Conditions:
-
Run 1 (Low Temp): Place one flask in an ice-water bath to maintain 0 °C.
-
Run 2 (Room Temp): Allow the second flask to stir at ambient temperature (~20-25 °C).
-
Run 3 (Elevated Temp): Place the third flask in a pre-heated oil bath at a moderately elevated temperature (e.g., 40-50 °C).[7]
-
-
Reagent Addition: Slowly add the acylating agent (1.1 eq.) dropwise to each of the stirred solutions.
-
Monitoring: After a set time (e.g., 1 hour), withdraw an aliquot from each flask. Quench the reaction in the aliquot (e.g., with methanol or water) and analyze by TLC or LC-MS.
-
Analysis: Compare the product formation across the three temperatures. If the reaction is slow at all temperatures, the elevated temperature run can be incrementally increased. If side products are observed at the higher temperature, the optimal condition likely lies between 0 °C and room temperature.[7]
Protocol 2: Time-Course Analysis via Reaction Monitoring
This protocol helps determine the optimal reaction duration at a fixed temperature.
-
Setup: Prepare a single, scaled-up reaction at the optimal temperature identified from your screening experiment.
-
Initial Sample (T=0): Immediately after adding the acylating agent, withdraw the first aliquot and quench it. This is your T=0 reference point.
-
Timed Sampling: Withdraw and quench small, equal-volume aliquots at predetermined time intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).
-
Analysis: Analyze all quenched samples using a quantitative or semi-quantitative method (e.g., LC-MS with an internal standard, or carefully spotted TLCs).
-
Data Plotting: Plot the percentage conversion or product concentration versus time. The optimal reaction time is the point at which the curve plateaus, just before any significant decrease (indicating decomposition) is observed.
Part 3: Data Interpretation & Key Parameters
Table 1: Influence of Temperature on Acylation Reaction Outcomes
| Parameter | Effect of Increasing Temperature | Rationale & Causality | Potential Pitfalls |
| Reaction Rate | Generally Increases | Provides more kinetic energy to overcome the activation energy barrier (Arrhenius equation). | May accelerate side reactions or decomposition pathways faster than the desired reaction.[1][5] |
| Yield | Can Increase or Decrease | Initially increases as the reaction rate improves. May decrease at very high temperatures due to reagent/product decomposition or deacylation.[5] | Finding the "sweet spot" is critical; excessive heat is often detrimental. |
| Selectivity | Often Decreases | Higher energy allows the reaction to overcome the activation barriers for multiple pathways (e.g., ortho vs. para substitution, O- vs. N-acylation). | Can lead to difficult-to-separate isomeric mixtures. Lower temperatures generally favor higher selectivity.[5][7] |
| Kinetic vs. Thermodynamic Control | Shifts Toward Thermodynamic Product | Provides enough energy to reverse the formation of the less stable kinetic product, allowing the reaction to equilibrate to the more stable thermodynamic product.[5][8] | If the kinetic product is desired, high temperatures must be avoided. |
Part 4: Visualization of Key Concepts
Diagram 1: Simplified Friedel-Crafts Acylation Workflow
This diagram illustrates the key steps and decision points in setting up a Friedel-Crafts acylation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. benchchem.com [benchchem.com]
- 10. waters.com [waters.com]
- 11. researchgate.net [researchgate.net]
- 12. Troubleshooting [chem.rochester.edu]
Technical Support Center: Synthesis Byproduct Troubleshooting
A Senior Application Scientist's Guide to Identifying and Minimizing Byproduct Formation in Chemical Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproducts in your chemical reactions, with a focus on complex organic molecules.[1] Our approach is grounded in first principles, emphasizing a systematic process of identification, root cause analysis, and strategic mitigation to enhance reaction efficiency, purity, and yield.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a significant amount of an unknown byproduct. What are the first steps I should take to identify it?
A1: The initial and most critical step is the isolation and characterization of the impurity. A robust workflow is essential for accurate identification.[1]
-
Isolate the Byproduct: Utilize chromatographic techniques such as flash chromatography or preparative High-Performance Liquid Chromatography (HPLC) to separate the byproduct from the desired product and unreacted starting materials.[1][2]
-
Assess Purity: After isolation, verify the purity of the byproduct fraction using analytical techniques like analytical HPLC, Thin Layer Chromatography (TLC), or Gas Chromatography (GC).[1][3]
-
Characterize the Structure: Employ a suite of spectroscopic methods to elucidate the structure of the unknown byproduct.[4]
-
Mass Spectrometry (MS): To determine the molecular weight and potential elemental formula.[1][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D NMR): To determine the chemical structure, connectivity of atoms, and stereochemistry.[1][3]
-
Infrared (IR) Spectroscopy: To identify key functional groups present in the molecule.[1][6]
-
Q2: What are the most common causes of unexpected or increased byproduct formation?
A2: Increased byproduct formation can often be attributed to several key factors. Systematically investigating these can help pinpoint the root cause:[1][7]
-
Suboptimal Reaction Conditions: Incorrect temperature, pressure, or reaction time can open up alternative reaction pathways.[1][3]
-
Reagent Quality and Stoichiometry: Using impure reagents or incorrect molar ratios of reactants can introduce competing reactions.[1][7]
-
Atmosphere and Moisture: Sensitivity of reagents or intermediates to air or moisture can lead to degradation or side reactions.
-
Kinetic vs. Thermodynamic Control: The reaction conditions may favor a less stable but more rapidly formed kinetic byproduct over the desired, more stable thermodynamic product.[8][9][10]
-
Catalyst Activity/Decomposition: The catalyst may be poisoned, decomposed, or may promote unwanted side reactions.[11][12]
Q3: How can I quickly assess if my product is decomposing during workup?
A3: A simple stability test can be highly informative. Before the main workup, take a small aliquot of the crude reaction mixture. Spot it on a TLC plate. Then, expose the aliquot to the specific acidic or basic conditions of your planned workup for a short period. Spot this treated sample on the same TLC plate next to the original spot. If a new spot appears or the product spot diminishes, your product is likely unstable under those work-up conditions.[13]
Q4: Water is a byproduct of my reaction and is causing further side reactions. How can I remove it in situ?
A4: The in-situ removal of water is a common challenge, particularly in equilibrium reactions like esterifications or imine formations. Several methods can be employed:
-
Azeotropic Removal: If your solvent forms an azeotrope with water (e.g., toluene, benzene), using a Dean-Stark apparatus allows for the physical separation and removal of water as the reaction proceeds.[14]
-
Chemical Sequestration: Add a dehydrating agent that is inert to your reactants and products. Powdered anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) are common choices.[14] For more sensitive reactions, molecular sieves (typically 3Å or 4Å) are highly effective at trapping water.[14]
-
Water Scavengers: Reagents like triethyl orthoformate can react with water to produce volatile byproducts (ethanol and ethyl formate), effectively removing it from the reaction.[14]
Troubleshooting and Optimization Guides
A systematic approach is the most efficient way to resolve byproduct issues. The following guide provides a logical workflow from initial observation to final purification.
Phase 1: Observation and In-Process Monitoring
Effective troubleshooting begins with robust reaction monitoring. Simply checking the final time point is insufficient; you must understand the reaction's progress over time.[3][7]
Core Principle: Real-time or quasi-real-time analysis allows you to observe the formation of byproducts as they appear, helping to distinguish between concurrent side reactions and subsequent product degradation.[11]
Protocol: Reaction Monitoring by TLC and HPLC
-
Preparation: Before starting the reaction, have a validated TLC or HPLC method ready. This includes identifying a suitable solvent system (for TLC) or gradient (for HPLC) that clearly separates the starting material(s), desired product, and any anticipated byproducts.
-
Time Zero (T₀) Sample: As soon as the reaction is fully assembled (all reagents added and conditions set), immediately withdraw a small aliquot. Quench it if necessary (e.g., in a cooled buffer) and prepare it for analysis. This is your baseline.
-
Periodic Sampling: Withdraw aliquots at regular intervals (e.g., every 30-60 minutes). The frequency should be adjusted based on the expected reaction rate.
-
Analysis (Self-Validation):
-
For TLC: On each plate, co-spot the current reaction aliquot alongside the T₀ sample and a reference standard of the starting material. This allows you to definitively track the consumption of starting material and the appearance of new spots (product and byproducts).
-
For HPLC: Inject samples in sequence. A good HPLC method will provide quantitative data on the disappearance of reactants and the emergence of product and byproduct peaks.[3]
-
-
Interpretation: Analyze the trends. Is the byproduct forming immediately, or only after a significant amount of product has appeared? Does its concentration increase as the starting material is consumed, or does it rise as the product concentration falls? This information is crucial for diagnosing the root cause.
Phase 2: Byproduct Identification Workflow
Once a persistent byproduct is observed, a structured identification plan is necessary.
Caption: Workflow for byproduct isolation and structural identification.
Phase 3: Minimization Strategies
With the byproduct structure identified, you can form a hypothesis about its formation mechanism and devise strategies to suppress it.
Strategy 1: Modifying Reaction Conditions
The interplay between kinetics and thermodynamics is often at the heart of byproduct formation.[15]
-
Kinetic Product: Formed fastest, has the lowest activation energy. Favored at lower temperatures and shorter reaction times.[8][9]
-
Thermodynamic Product: More stable, has the lowest overall energy. Favored at higher temperatures and longer reaction times, where an equilibrium can be established.[8][9][10]
Caption: Energy profile of kinetic (red) vs. thermodynamic (blue) pathways.
Table 1: Adjusting Conditions to Minimize Byproducts
| Parameter | Adjustment & Rationale | Potential Pitfalls |
| Temperature | Decrease: May slow the byproduct-forming reaction more than the main reaction, favoring the kinetic product.[10] Increase: May allow the system to reach equilibrium, favoring the more stable thermodynamic product.[9] | Decreasing may halt the reaction entirely. Increasing can cause decomposition. |
| Reaction Time | Shorten: If the byproduct forms from the product degrading over time, a shorter reaction time can maximize yield.[3] | Incomplete conversion of starting material. |
| Concentration | Decrease (High Dilution): Can disfavor intermolecular side reactions (e.g., dimerization) relative to the desired intramolecular reaction. | May significantly slow down the desired reaction rate. |
| Order of Addition | Slow Addition: Adding a highly reactive reagent slowly can maintain its low concentration, preventing side reactions that occur at high concentrations.[7] | Can be logistically complex for large-scale reactions. |
Strategy 2: Re-evaluating Reagents and Catalysts
The choice of reagents can dramatically influence selectivity.
-
Use a More Selective Reagent: For example, in a reduction, using NaBH₄ instead of the more powerful LiAlH₄ can prevent the over-reduction of other functional groups.
-
Change the Catalyst: A different catalyst may offer higher selectivity for the desired transformation. Green chemistry principles encourage the use of highly selective catalysts to reduce byproducts.[11][12] For instance, in cross-coupling reactions, the choice of ligand can drastically alter the product distribution.
-
Protecting Groups: If a side reaction occurs at a specific functional group, temporarily protecting that group can be an effective strategy to prevent unwanted transformations.[14]
Phase 4: Purification Strategies
When byproduct formation cannot be completely eliminated, efficient purification is the final step. The choice of technique depends on the physicochemical differences between the product and byproduct.
Table 2: Comparison of Purification Techniques
| Technique | Principle of Separation | Best For Removing... |
| Crystallization | Difference in solubility | Byproducts with significantly different polarity or structure from the product. |
| Flash Chromatography | Difference in polarity (adsorption to stationary phase) | Most common technique for byproducts with different polarity. |
| Preparative HPLC | Difference in polarity, size, or charge (depending on column) | Closely related byproducts with very similar polarity. |
| Distillation | Difference in boiling point | Volatile byproducts from a non-volatile product (or vice-versa). |
| Liquid-Liquid Extraction | Difference in partition coefficient between two immiscible liquids | Byproducts with a large difference in polarity or acidity/basicity. |
| Depth Filtration | Adsorption and size exclusion | In biologics, can help remove product-related impurities like aggregates or homodimers.[16] |
| Activated Carbon Filtration | Adsorption of hydrophobic molecules | Persistent, strongly-binding small-molecule impurities.[17] |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. wnynewsnow.com [wnynewsnow.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. benchchem.com [benchchem.com]
- 6. studysmarter.co.uk [studysmarter.co.uk]
- 7. Troubleshooting [chem.rochester.edu]
- 8. quora.com [quora.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. ijarsct.co.in [ijarsct.co.in]
- 12. longdom.org [longdom.org]
- 13. How To [chem.rochester.edu]
- 14. researchgate.net [researchgate.net]
- 15. Thermodynamics and Kinetics [web.stanford.edu]
- 16. Role of harvest depth filtration in controlling product-related impurities for a bispecific antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bioprocessintl.com [bioprocessintl.com]
Troubleshooting unexpected reaction outcomes with 2-Oxoimidazolidine-1-carbonyl chloride
Welcome to the technical support center for 2-Oxoimidazolidine-1-carbonyl chloride. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the complexities of your chemical reactions and achieve desired outcomes. My insights are drawn from extensive experience in synthetic chemistry and are grounded in established scientific principles.
Troubleshooting Guide: Navigating Unexpected Reaction Outcomes
When working with a highly reactive species like this compound, unexpected results can arise. This guide provides a systematic approach to diagnosing and resolving common issues.
Issue 1: Formation of a High Molecular Weight, Insoluble White Precipitate Instead of the Desired Urea
Question: I am reacting this compound with a primary amine in the presence of a base to form a substituted urea. However, I am observing a significant amount of a white solid that is insoluble in my reaction solvent and during workup. What is this byproduct and how can I prevent its formation?
Answer:
This is a classic and often perplexing issue when working with this compound and its derivatives. The insoluble white precipitate is likely the symmetrical bi-urea, 1,1'-carbonylbis(2-oxoimidazolidine) .
Causality of the Side Reaction:
This side product arises from the reaction of the highly reactive this compound with the deprotonated form of the desired urea product or with any unreacted 2-imidazolidinone present as an impurity. The reaction is particularly favored under basic conditions. A seminal study by J.A. Maclaren on a related phenyl-substituted analog detailed a similar unexpected formation of a triuret derivative instead of the primary amide upon reaction with ammonia[1]. This highlights the propensity for N-acylation of the urea product itself.
The proposed mechanism for the formation of this byproduct is as follows:
-
Desired Reaction: this compound reacts with your primary amine to form the target substituted urea.
-
Deprotonation of Urea: The urea product, still in the basic reaction mixture, can be deprotonated at the N-H of the imidazolidinone ring.
-
Nucleophilic Attack: This deprotonated urea is now a potent nucleophile and can attack another molecule of the starting carbonyl chloride.
-
Byproduct Formation: This leads to the formation of the highly symmetrical and often insoluble 1,1'-carbonylbis(2-oxoimidazolidine).
DOT Diagram: Byproduct Formation Pathway
Caption: Formation pathway of the insoluble bi-urea byproduct.
Troubleshooting and Prevention Protocol:
To suppress the formation of this byproduct, you must carefully control the reaction conditions to favor the initial urea formation while minimizing the subsequent reaction.
1. Inverse Addition:
-
Protocol: Instead of adding the amine to the carbonyl chloride, slowly add the this compound solution to a solution of the amine and a non-nucleophilic base.
-
Rationale: This ensures that the carbonyl chloride is always the limiting reagent in the reaction mixture, reducing the likelihood of it encountering the deprotonated urea product.
2. Choice of Base:
-
Recommendation: Use a hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,6-lutidine.
-
Rationale: These bases are effective at scavenging the HCl byproduct but are sterically hindered, which can disfavor the deprotonation of the already formed urea. Avoid using an excess of a strong, unhindered base like triethylamine if you are observing significant byproduct formation.
3. Temperature Control:
-
Protocol: Run the reaction at a lower temperature, starting at 0°C and allowing it to slowly warm to room temperature.
-
Rationale: Lower temperatures will decrease the rate of the undesired side reaction more significantly than the desired reaction, improving selectivity.
4. Stoichiometry:
-
Protocol: Use a slight excess of the amine (1.1 to 1.2 equivalents).
-
Rationale: This will help to ensure that all of the carbonyl chloride is consumed in the initial reaction with the amine.
5. Monitoring the Reaction:
-
Technique: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction's progress.
-
Procedure:
-
Prepare a TLC plate with a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Spot the starting amine, the carbonyl chloride (if stable enough on silica), and the reaction mixture at different time points.
-
The desired urea product should have a different Rf value than the starting materials. The bi-urea byproduct, being highly polar and potentially insoluble, may remain at the baseline.
-
Issue 2: Low or No Yield of the Desired Product
Question: My reaction is not proceeding, or I am getting a very low yield of my desired urea. What are the likely causes?
Answer:
Low or no yield can be attributed to several factors, ranging from reagent quality to suboptimal reaction conditions.
Troubleshooting Steps:
1. Reagent Quality and Handling:
-
This compound stability: This reagent is sensitive to moisture. Hydrolysis will deactivate it, forming 2-imidazolidinone and HCl.[2]
-
Verification: Check the melting point of your reagent. Pure this compound has a melting point of approximately 157°C.[3] A lower or broader melting point may indicate decomposition.
-
Solution: Use a fresh bottle of the reagent or purify the existing stock if you suspect decomposition. Always handle the reagent under an inert atmosphere (nitrogen or argon) and use anhydrous solvents.
-
-
Amine Purity: Ensure your amine is pure and dry. Impurities can interfere with the reaction.
-
Solvent Quality: Use anhydrous solvents. The presence of water will lead to the hydrolysis of the carbonyl chloride.
2. Inadequate Activation/Reaction Conditions:
-
Base: The reaction requires a base to neutralize the HCl generated. Without a base, the HCl will protonate the starting amine, rendering it non-nucleophilic.[4]
-
Recommendation: Use at least one equivalent of a non-nucleophilic base like triethylamine or DIPEA. For reactions with amine hydrochlorides, two equivalents of base are necessary.
-
-
Temperature: While low temperatures can help with selectivity, some less reactive or sterically hindered amines may require heating to proceed at a reasonable rate.
-
Protocol: If no reaction is observed at room temperature after a few hours (as monitored by TLC), consider gently heating the reaction to 40-50°C.
-
3. Steric Hindrance:
-
Problem: Highly sterically hindered amines may react slowly or not at all.
-
Solution:
-
Increase the reaction temperature and time.
-
Consider using a more reactive coupling agent if the reaction still fails. However, this compound is already quite reactive. The issue is more likely related to reaction conditions.
-
DOT Diagram: Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low-yield reactions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A: It is recommended to store this compound at ≤ -4°C under a dry, inert atmosphere.[3] The container should be tightly sealed to prevent exposure to moisture, which can cause hydrolysis.
Q2: Can I use a protic solvent like ethanol for my reaction?
A: No. Protic solvents like alcohols and water will react with the carbonyl chloride, leading to the formation of carbamates or hydrolysis, respectively. This will consume your reagent and prevent the desired reaction with the amine. Always use anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
Q3: How can I purify my final urea product if it contains the 1,1'-carbonylbis(2-oxoimidazolidine) byproduct?
A: The bi-urea byproduct is often poorly soluble in common organic solvents. You may be able to purify your desired product by trituration or recrystallization. Try dissolving the crude product in a solvent in which your desired urea is soluble but the byproduct is not (e.g., DCM or ethyl acetate), and then filter off the insoluble byproduct. If both are soluble, column chromatography on silica gel is a viable option, though the high polarity of the byproduct might require a strong eluent.
Q4: Is this compound a safer alternative to phosgene?
A: Yes, it is considered a safer alternative to phosgene gas.[5] It is a solid, which makes it easier and safer to handle. However, it is still a reactive and corrosive compound that should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.[6]
Q5: My amine substrate has a hydroxyl group. Will this interfere with the reaction?
A: Yes, the hydroxyl group is nucleophilic and will compete with the amine to react with the carbonyl chloride, leading to the formation of a carbamate byproduct. If you want to selectively react with the amine, the hydroxyl group must be protected before the reaction. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or benzyl ethers.
Data Summary Table
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous aprotic (DCM, THF, Acetonitrile) | Prevents hydrolysis of the carbonyl chloride. |
| Base | Non-nucleophilic, hindered (DIPEA, 2,6-lutidine) | Scavenges HCl without promoting side reactions. |
| Temperature | 0°C to room temperature | Controls the rate of side reactions. |
| Order of Addition | Carbonyl chloride to amine/base solution | Maintains the carbonyl chloride as the limiting reagent. |
| Stoichiometry | 1.1-1.2 equivalents of amine | Ensures complete consumption of the carbonyl chloride. |
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of moisture content on the enolization products formation in glucose-proline Maillard reaction models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Oxo-1-imidazolidinecarbonyl chloride 96 13214-53-4 [sigmaaldrich.com]
Monitoring reaction progress using TLC or HPLC for 2-Oxoimidazolidine-1-carbonyl chloride
Welcome to the technical support center for monitoring reactions involving 2-Oxoimidazolidine-1-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice for utilizing Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to monitor the progress of your chemical reactions. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring robust and reliable results.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a challenging analyte for chromatographic monitoring?
A1: this compound is a reactive acyl chloride. Its high reactivity makes it susceptible to hydrolysis when exposed to moisture, including trace amounts of water in solvents or on the surface of chromatographic stationary phases like silica gel.[1][2] This can lead to the formation of the corresponding carboxylic acid or other degradation products, complicating the interpretation of chromatograms.[2] Therefore, careful handling and anhydrous conditions are highly recommended.
Q2: My this compound spot is not visible on the TLC plate under UV light. Why is this?
A2: While the imidazolidinone ring has some UV absorbance, the carbonyl chloride itself lacks a strong chromophore that would make it easily visible at standard UV wavelengths (254 nm).[3] To visualize the spot, you may need to use a visualization agent such as potassium permanganate stain or another suitable stain that reacts with the compound.[3]
Q3: Can I use a standard silica gel TLC plate to monitor my reaction?
A3: Yes, but with caution. Standard silica gel is slightly acidic and contains adsorbed water, which can cause the hydrolysis of the highly reactive this compound on the plate.[2] This can manifest as streaking or the appearance of a new, more polar spot at the baseline corresponding to the hydrolyzed product. To minimize this, use fresh, high-quality TLC plates and consider pre-drying them in an oven before use.
Q4: For HPLC analysis, is a derivatization step necessary?
A4: Not always. A direct reverse-phase HPLC method exists for the analysis of this compound.[4] However, if you encounter issues with stability or detection, a derivatization strategy can be employed. This involves reacting the acyl chloride with a nucleophile (e.g., an alcohol or an amine) to form a more stable and easily detectable derivative, such as an ester or an amide. This approach is commonly used for the analysis of other reactive acyl chlorides like thionyl chloride.[5]
Troubleshooting Guide: Thin-Layer Chromatography (TLC)
Issue 1: Streaking of the Starting Material or Product Spot
| Potential Cause | Explanation | Solution |
| Sample Overloading | Applying too much sample to the TLC plate can exceed the capacity of the stationary phase, leading to a streak instead of a well-defined spot.[6][7] | Prepare a more dilute solution of your reaction mixture for spotting. |
| Compound Instability | As a reactive acyl chloride, this compound can react with the silica gel stationary phase, causing decomposition and streaking.[2][8] | Minimize the time the plate is spotted before development. Consider using a less polar solvent system to move the compound up the plate faster, reducing its interaction time with the silica. |
| Highly Polar Compound | If your product is significantly more polar than the starting material, it may interact strongly with the silica gel, resulting in streaking.[8] | Add a small amount of a polar solvent (e.g., methanol) or an acid/base modifier (e.g., a few drops of acetic acid or triethylamine) to the developing solvent to improve the spot shape.[7][8] |
Issue 2: No Spots Visible on the TLC Plate
| Potential Cause | Explanation | Solution |
| Low Concentration | The concentration of the analyte in the spotted sample may be below the detection limit of the visualization method.[6] | Spot the sample multiple times at the same origin, allowing the solvent to dry between applications. Alternatively, concentrate your reaction mixture before spotting. |
| Lack of UV Chromophore | This compound may not be strongly UV-active.[3] | Use a chemical stain for visualization. Good options include potassium permanganate, iodine vapor, or a p-anisaldehyde stain.[3] |
| Complete Reaction/No Reaction | If the reaction has gone to completion, you will not see a spot for the starting material. Conversely, if no reaction has occurred, you will not see a product spot. | Run a co-spot lane with the starting material to confirm its Rf value.[9][10] This will help you to differentiate between a completed reaction and a failed one. |
Workflow for TLC Monitoring
Caption: A typical workflow for monitoring reaction progress using TLC.
Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Explanation | Solution |
| Secondary Interactions | The analyte may be interacting with residual silanol groups on the silica-based stationary phase, leading to peak tailing. | Use a column with low silanol activity or an end-capped column.[4] Adding a small amount of a competitive base (e.g., triethylamine) to the mobile phase can also help. |
| Column Overload | Injecting too much sample can lead to peak distortion.[11] | Reduce the injection volume or dilute the sample. |
| Inappropriate Injection Solvent | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[12] | Whenever possible, dissolve the sample in the mobile phase. |
Issue 2: Fluctuating Retention Times
| Potential Cause | Explanation | Solution |
| Inconsistent Mobile Phase Composition | Poorly mixed mobile phase or issues with the pump's proportioning valves can lead to shifts in retention time.[11][12] | Ensure the mobile phase is thoroughly mixed and degassed. If the problem persists, manually prepare the mobile phase composition.[13] |
| Temperature Fluctuations | Changes in column temperature can affect retention times.[11] | Use a column oven to maintain a constant temperature. |
| Column Degradation | Over time, the stationary phase can degrade, leading to changes in retention. | Replace the column. Consider using a guard column to extend the life of your analytical column.[13] |
Workflow for HPLC Monitoring
Caption: A standard workflow for quantitative reaction monitoring using HPLC.
Detailed Experimental Protocols
Protocol 1: TLC Monitoring of a Reaction with this compound
-
Preparation of TLC Plate and Chamber:
-
Obtain a silica gel TLC plate. For best results with this reactive compound, pre-dry the plate in an oven at 100 °C for 15-20 minutes and allow it to cool in a desiccator.
-
Prepare a developing chamber with a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes). A good starting point is a solvent system that gives the starting material an Rf of approximately 0.3-0.4.[9]
-
-
Sample Preparation and Spotting:
-
Prepare a dilute solution of your starting this compound in a dry, aprotic solvent (e.g., dichloromethane or ethyl acetate).
-
Withdraw a small aliquot of your reaction mixture and dilute it with the same solvent.
-
On the TLC plate, spot three lanes: the starting material, a co-spot (starting material and reaction mixture spotted on top of each other), and the reaction mixture.[9][10]
-
-
Development and Visualization:
-
Place the TLC plate in the developing chamber and allow the solvent to elute to near the top of the plate.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Dry the plate thoroughly.
-
Visualize the spots under a UV lamp. If spots are not visible, use a potassium permanganate stain by dipping the plate into the solution and gently heating it with a heat gun until spots appear.
-
-
Interpretation:
-
Monitor the disappearance of the starting material spot in the reaction mixture lane and the appearance of a new spot for the product. The co-spot lane will help to confirm if the starting material is still present in the reaction mixture.[10]
-
Protocol 2: HPLC Analysis of this compound
This protocol is adapted from a known method for the analysis of this compound.[4]
-
HPLC System and Column:
-
An HPLC system with a UV detector.
-
A reverse-phase C18 column (e.g., Newcrom R1 or equivalent).[4]
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase of acetonitrile and water, with a small amount of acid modifier. A typical mobile phase could be a mixture of acetonitrile and water containing 0.1% phosphoric acid or formic acid (for MS compatibility).[4]
-
Thoroughly degas the mobile phase before use.
-
-
Sample Preparation:
-
Withdraw a small aliquot of the reaction mixture.
-
Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.
-
-
Analysis:
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detector to a suitable wavelength (e.g., 210 nm).
-
Inject the prepared sample.
-
Record the chromatogram.
-
-
Interpretation:
-
Identify the peaks corresponding to the starting material and the product based on their retention times (inject standards of each if available).
-
Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time to determine the reaction progress.
-
References
- 1. fishersci.com [fishersci.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. bitesizebio.com [bitesizebio.com]
- 7. chembam.com [chembam.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chromatography [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Quenching Procedures for Reactions Involving Acid Chlorides
Welcome to the Technical Support Center for handling and quenching reactions involving acid chlorides. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure the safe and effective management of these highly reactive compounds.
Section 1: Understanding the Quenching Imperative
Q1: Why is a specific quenching procedure necessary for reactions with acid chlorides?
Acid chlorides are among the most reactive carboxylic acid derivatives.[1] This high reactivity, attributed to the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[2][3] While this reactivity is advantageous for synthesis, it also presents significant safety hazards if unreacted acid chlorides are not neutralized properly.
The primary reasons for a dedicated quenching procedure are:
-
Exothermic Reactions: Acid chlorides react vigorously, often exothermically, with nucleophiles like water, alcohols, and amines.[4][5] Uncontrolled addition of a quenching agent can lead to a rapid increase in temperature, potentially causing the reaction mixture to boil over and release hazardous materials.
-
Generation of Corrosive Byproducts: The reaction of acid chlorides with protic quenching agents (e.g., water, alcohols) generates hydrogen chloride (HCl) gas.[4][5][6][7] HCl is a corrosive and toxic substance that can cause severe respiratory irritation and damage equipment.[8][9][10]
-
Safety of Personnel: Direct contact with acid chlorides can cause severe burns to the skin and eyes.[11][12] Inhalation of their vapors is also harmful.[9][11] A controlled quenching process is essential to protect laboratory personnel.
-
Product Stability and Purity: Improper quenching can lead to undesired side reactions, potentially affecting the yield and purity of the desired product.
Section 2: Choosing the Right Quenching Agent
The selection of a quenching agent is a critical decision that depends on the reaction scale, the desired final product, and the subsequent workup procedure.
Q2: What are the common quenching agents for acid chlorides, and what are the pros and cons of each?
The most common quenching agents are water, alcohols, and amines.[13] Each reacts with the acid chloride to form a less reactive and more stable compound.
| Quenching Agent | Reaction Product | Pros | Cons |
| Water (H₂O) | Carboxylic Acid | Inexpensive, readily available. | Can be highly exothermic and violent.[13] Generates HCl gas.[6] |
| Alcohols (e.g., Methanol, Ethanol, Isopropanol) | Ester | Generally safer and less violent than water.[13] Produces a stable ester. | Generates HCl gas.[4] Introduces an organic byproduct that may need to be removed. |
| Amines (e.g., Ammonia, Triethylamine) | Amide | Forms a stable amide.[13][14][15] Can neutralize the generated HCl.[14][16][17] | The amine itself can be a reactant or catalyst in some systems. Requires careful stoichiometry. |
| Aqueous Base (e.g., NaHCO₃, Na₂CO₃, NaOH) | Carboxylate Salt | Neutralizes both the acid chloride and the HCl byproduct.[18] | Can be highly exothermic. The addition of a strong base can cause hydrolysis of other functional groups. |
Q3: How do I decide which quenching agent is best for my specific application?
The decision-making process can be visualized as follows:
Caption: Decision tree for selecting a quenching agent.
Section 3: Step-by-Step Quenching Protocols
Safety First: Always perform quenching procedures in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[8][11][12][13]
Protocol 1: Quenching with Water
This method is suitable when the desired outcome is the hydrolysis of the acid chloride to the corresponding carboxylic acid.[7][13][18][19][20]
Step-by-Step Methodology:
-
Cool the Reaction Mixture: Before quenching, cool the reaction vessel in an ice bath to 0-5 °C. This will help to control the exothermicity of the reaction.
-
Prepare the Quenching Solution: In a separate flask, prepare a volume of cold water (or a dilute aqueous acid solution) sufficient to react with the excess acid chloride.
-
Slow Addition: Slowly and carefully add the cold water to the stirred reaction mixture. The addition should be dropwise or in a very slow stream to maintain control over the reaction temperature.[13]
-
Monitor Temperature: Continuously monitor the internal temperature of the reaction mixture. If the temperature rises rapidly, pause the addition until it subsides.
-
Observe for Gas Evolution: Be aware of the evolution of HCl gas. Ensure the fume hood is functioning correctly to remove these fumes.[21]
-
Complete the Quench: Continue the addition until all the acid chloride has been hydrolyzed. This is often indicated by the cessation of gas evolution and the stabilization of the temperature.
-
Proceed to Workup: Once the quench is complete, the reaction mixture can be further processed, for example, by extraction with an organic solvent.
Protocol 2: Quenching with an Alcohol
This is a generally safer alternative to water and results in the formation of an ester.[13][18]
Step-by-Step Methodology:
-
Cool the Reaction Mixture: As with water quenching, cool the reaction vessel to 0-5 °C in an ice bath.
-
Select an Appropriate Alcohol: Choose a simple, low-molecular-weight alcohol such as methanol, ethanol, or isopropanol.
-
Slow Addition: Slowly add the alcohol to the stirred reaction mixture. The reaction will still be exothermic, but typically less vigorous than with water.[5]
-
Temperature Control: Monitor the temperature and adjust the addition rate to maintain a safe temperature range.
-
Gas Evolution: HCl gas will be evolved.[5] Handle with the same precautions as in the water quench.
-
Completion and Workup: After the addition is complete and the reaction has subsided, proceed with the appropriate workup to isolate the desired product and remove the newly formed ester if necessary.
Section 4: Troubleshooting Guide
Q4: My reaction is too vigorous and is boiling out of the flask. What should I do?
-
Immediate Action: If safe to do so, immediately stop the addition of the quenching agent and remove the ice bath to allow for more efficient cooling by the surrounding air if the reaction is running away. If the reaction is extremely violent, evacuate the immediate area and follow your laboratory's emergency procedures.
-
Root Cause Analysis:
-
Addition Rate: The quenching agent was likely added too quickly.
-
Insufficient Cooling: The ice bath may not have been cold enough or the flask was not sufficiently submerged.
-
Concentration: The concentration of the acid chloride in the reaction mixture may have been too high.
-
-
Preventative Measures:
-
Always add the quenching agent slowly and dropwise.[13]
-
Ensure the reaction is adequately cooled before and during the quench.
-
Consider diluting the reaction mixture with an inert solvent before quenching.
-
Q5: I quenched my reaction, but I am not seeing the expected product after workup. What could have gone wrong?
-
Potential Issues:
-
Incomplete Reaction: The initial reaction to form the desired product may not have gone to completion, leaving a significant amount of starting material.
-
Product Degradation: The quenching conditions (e.g., highly acidic or basic) may have degraded the desired product.
-
Extraction Issues: The product may have remained in the aqueous layer during extraction due to its solubility properties.
-
-
Troubleshooting Steps:
-
Analyze Aliquots: Before quenching, it is good practice to take a small aliquot of the reaction mixture and quench it separately to analyze for product formation by techniques like TLC or LCMS.[22][23]
-
pH Adjustment: Carefully check the pH of the aqueous layer after quenching and adjust it as necessary to ensure the product is in a form that is soluble in the organic extraction solvent.
-
Choice of Quenching Agent: Re-evaluate if the chosen quenching agent or its byproducts could be interfering with the product's stability or isolation.
-
Section 5: Frequently Asked Questions (FAQs)
Q6: Can I quench an acid chloride reaction with a saturated sodium bicarbonate solution?
Yes, this is a common and effective method, particularly in procedures like the Friedel-Crafts acylation workup.[24][25] The bicarbonate will neutralize both the unreacted acid chloride and the HCl byproduct. However, this reaction can be very vigorous and produce a large volume of carbon dioxide gas, leading to excessive foaming. Therefore, the addition must be extremely slow and with efficient stirring in a vessel with ample headspace.
Q7: How can I be sure that all of the acid chloride has been quenched?
-
Visual Cues: The cessation of gas evolution (HCl or CO₂) and the stabilization of the reaction temperature are good indicators.
-
Analytical Confirmation: For critical applications, you can take a small sample of the quenched reaction mixture and test it. For example, carefully adding a small amount of an alcohol like methanol and analyzing for the formation of the corresponding methyl ester by GC-MS or LC-MS can confirm the presence of any remaining acid chloride.[22][23]
Q8: What are the safety considerations for handling the HCl gas produced during quenching?
All quenching procedures that generate HCl must be performed in a high-performance fume hood.[21] Consider using a gas trap or scrubber containing a basic solution (e.g., sodium hydroxide solution) to neutralize the HCl gas before it is vented.
Q9: I am working with a very sensitive substrate. Are there milder quenching methods?
For sensitive substrates, a less reactive quenching agent like isopropanol is often preferred over water or methanol. Additionally, performing the quench at a very low temperature (e.g., -20 °C or lower) can help to minimize side reactions. The use of a non-nucleophilic base, such as pyridine or triethylamine, in conjunction with an alcohol can also be beneficial as it neutralizes the generated HCl in situ.[18][26]
Visualizing the Quenching Mechanism
The fundamental reaction occurring during quenching is a nucleophilic acyl substitution.
References
- 1. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 7. quora.com [quora.com]
- 8. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 9. nj.gov [nj.gov]
- 10. carlroth.com [carlroth.com]
- 11. download.basf.com [download.basf.com]
- 12. aksci.com [aksci.com]
- 13. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. organicchemistrytutor.com [organicchemistrytutor.com]
- 16. orgosolver.com [orgosolver.com]
- 17. m.youtube.com [m.youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Acid Chloride | Uses, Formation & Reaction | Study.com [study.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. kgroup.du.edu [kgroup.du.edu]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. websites.umich.edu [websites.umich.edu]
- 25. reddit.com [reddit.com]
- 26. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
Validation & Comparative
A Comparative Guide to the Synthesis of Novel N-Acyl Imidazolidinones: Benchmarking 2-Oxoimidazolidine-1-carbonyl Chloride Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the N-acyl imidazolidinone scaffold is a recurring motif in a multitude of biologically active compounds. The synthesis of these valuable molecules hinges on the crucial N-acylation step of the imidazolidinone core. This guide provides an in-depth technical comparison of synthetic strategies, centering on the reactivity of 2-Oxoimidazolidine-1-carbonyl chloride analogs and benchmarking their performance against other established acylating agents. We will delve into the causality behind experimental choices, present detailed protocols, and offer a transparent, data-driven comparison to inform your synthetic route selection.
The Central Role of this compound and its Analogs in N-Acylation
This compound and its derivatives are highly effective reagents for the N-acylation of various nucleophiles, including the imidazolidinone ring itself, to furnish N-acyl ureas. The electrophilicity of the carbonyl chloride moiety facilitates a facile reaction with the nitrogen of a cyclic urea, leading to the desired acylated product. This reactivity is a cornerstone for the synthesis of a diverse library of compounds with potential therapeutic applications.
A common and effective method for the N-acylation of cyclic ureas involves the use of various acyl chlorides in the presence of a base.[1][2] This approach is widely adopted due to the high reactivity of acyl chlorides, which generally leads to high yields of the desired products.[1]
Illustrative Synthesis: N-Acylation of a Substituted Imidazolidin-2-one
To provide a tangible example, we will consider the synthesis of a series of novel N-acyl cyclic urea derivatives from 1-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one. This reaction, analogous to using this compound on a substituted core, showcases the typical conditions and outcomes of this synthetic strategy.
Caption: Reaction scheme for the synthesis of N-acyl cyclic urea derivatives.
Experimental Protocol: N-Acylation with Acyl Chlorides [2]
-
Reaction Setup: In a round-bottom flask, dissolve 1-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one (1.0 eq) and triethylamine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Acyl Chloride: To the stirred solution, add the corresponding acyl chloride (1.5 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure N-acyl cyclic urea derivative.
Performance Data:
The yields of this reaction are generally good to excellent, ranging from 35% to 95% depending on the specific acyl chloride used. For instance, the reaction with various aliphatic acyl chlorides afforded the corresponding N-acyl cyclic urea derivatives in yields of 84-95%.[2] Aromatic substituted acyl chlorides also provided the desired products in yields of 53-94%.[2]
| Acyl Chloride | Product | Isolated Yield (%) |
| Aliphatic Acyl Chlorides | 3a-f | 84-95 |
| Aromatic Acyl Chlorides | 3g-i | 53-94 |
| Heterocyclic Acyl Chlorides | 3j-l | 35-58 |
| Table based on data from Arkat USA.[2] |
Comparative Analysis of Alternative Synthetic Methods
While the use of acyl chlorides is effective, several other reagents can be employed for the synthesis of N-acyl ureas. This section provides a comparative overview of these alternatives, highlighting their advantages and disadvantages.
Phosgene and Phosgene Substitutes
Phosgene is a traditional and highly reactive reagent for the synthesis of ureas and their derivatives.[3][4] However, its extreme toxicity necessitates the use of safer alternatives. Triphosgene, a solid and more manageable substitute, is often employed.[3]
-
Mechanism: Amines react with phosgene or its equivalents to form isocyanate intermediates, which then react with another amine or an amide to yield the urea or N-acyl urea.[3]
-
Advantages: High reactivity, often leading to high yields.
-
Disadvantages: Phosgene is extremely hazardous.[3] Triphosgene, while safer, still requires careful handling.[3] The reaction can also produce chlorinated byproducts.[3]
Carbonyldiimidazole (CDI)
N,N'-Carbonyldiimidazole (CDI) is a widely used and safer alternative to phosgene for preparing ureas.[3] It is a crystalline solid that is commercially available and does not produce chlorinated byproducts.[3]
-
Mechanism: CDI activates a carboxylic acid to form an acyl-imidazolide intermediate. This intermediate then reacts with an amine or urea to form the corresponding amide or N-acyl urea.
-
Advantages: Safer than phosgene, crystalline and easy to handle, and produces non-toxic byproducts (imidazole and CO2).[3]
-
Disadvantages: May be less reactive than acyl chlorides, sometimes requiring longer reaction times or heating.
Carbodiimides (e.g., DCC, DIC)
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are common coupling reagents in organic synthesis, including the formation of N-acyl ureas from carboxylic acids and ureas.[1]
-
Mechanism: The carboxylic acid adds to the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the nucleophilic nitrogen of the urea to form the N-acyl urea and a dicyclohexylurea byproduct.
-
Advantages: Mild reaction conditions and readily available reagents.
-
Disadvantages: The formation of an insoluble dicyclohexylurea byproduct can complicate purification.
Caption: A generalized experimental workflow for the synthesis and characterization of N-acyl imidazolidinones.
Performance Benchmark: A Comparative Overview
The following table provides a qualitative and, where possible, quantitative comparison of the different synthetic methods for the preparation of N-acyl ureas. It is important to note that direct, side-by-side experimental comparisons are scarce in the literature, and the performance can be highly substrate-dependent.
| Method | Reagent(s) | Typical Yields | Advantages | Disadvantages |
| Acyl Chloride Method | Acyl Chloride, Base (e.g., Et3N) | 35-95%[2] | High reactivity, generally high yields. | Generates HCl byproduct requiring a base. |
| Phosgene/Substitutes | Phosgene, Triphosgene | Generally high | Very high reactivity. | Extreme toxicity of phosgene, safety concerns with substitutes.[3] |
| Carbonyldiimidazole (CDI) | CDI | Good to excellent | Safer than phosgene, clean byproducts.[3] | Can be less reactive than acyl chlorides. |
| Carbodiimide Coupling | DCC, DIC, Carboxylic Acid | Good | Mild conditions. | Formation of insoluble urea byproduct complicates purification. |
Characterization of Novel Compounds
Regardless of the synthetic method employed, the structural elucidation of the newly synthesized N-acyl imidazolidinones is paramount. A combination of spectroscopic techniques is essential for unambiguous characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the molecular structure.
-
High-Resolution Mass Spectrometry (HRMS): Determines the exact mass of the molecule, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the carbonyl groups of the urea and the newly introduced acyl moiety.
Conclusion and Future Perspectives
The synthesis of N-acyl imidazolidinones is a critical step in the development of new therapeutic agents. While methods analogous to using this compound, such as the acylation with various acyl chlorides, offer a robust and high-yielding approach, alternative reagents like CDI and carbodiimides provide safer and milder options. The choice of synthetic route will ultimately depend on a careful consideration of factors such as substrate compatibility, scalability, safety, and purification requirements.
Future research in this area will likely focus on the development of more sustainable and efficient catalytic methods that minimize waste and avoid the use of hazardous reagents. The continued exploration of novel N-acyl imidazolidinone derivatives will undoubtedly lead to the discovery of new drug candidates with improved efficacy and safety profiles.
References
A Comparative Guide to Stereoselectivity: 2-Oxoimidazolidine-1-carbonyl Chloride Derivatives vs. Evans' Oxazolidinones in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the choice of a chiral auxiliary is a critical decision that dictates the stereochemical outcome of a reaction. While Evans' oxazolidinones have long been the gold standard, offering robust and predictable stereocontrol, derivatives of 2-oxoimidazolidine-1-carbonyl chloride have emerged as a compelling alternative. This guide provides an in-depth technical comparison of the stereoselectivity achieved with N-acyl-2-oxoimidazolidinones versus the well-established N-acyl-oxazolidinones in key carbon-carbon bond-forming reactions. We will delve into the mechanistic underpinnings of their stereodirecting influence, supported by comparative experimental data, detailed protocols, and visualizations of the controlling transition states.
The Contenders: A Tale of Two Auxiliaries
The efficacy of a chiral auxiliary hinges on its ability to create a sterically and electronically biased environment, forcing an incoming reagent to approach from a specific face of the prochiral substrate. Both oxazolidinones and imidazolidinones, when acylated, form chiral imides whose enolates exhibit distinct facial preferences.
Evans' Oxazolidinones , typically derived from amino alcohols like valinol or phenylalaninol, have been extensively studied and successfully applied in numerous total syntheses.[1] Their stereodirecting power is well-understood, relying on a chelated transition state where a substituent at the 4-position effectively blocks one face of the enolate.[2]
2-Oxoimidazolidinones , often synthesized from chiral 1,2-diamines such as (-)-ephedrine or (R,R)-1,2-diphenylethylenediamine, offer a different steric environment.[3] The presence of two nitrogen atoms in the ring and substituents at two stereogenic centers (often C4 and C5) can lead to a highly controlled and predictable stereochemical outcome.[3]
Performance in Asymmetric Reactions: A Data-Driven Comparison
The true measure of a chiral auxiliary lies in its performance in key asymmetric transformations. Below, we compare the diastereoselectivity of N-acyl derivatives of 2-oxoimidazolidinones and Evans' oxazolidinones in Diels-Alder, alkylation, and aldol reactions.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. The facial selectivity of the dienophile is paramount in controlling the stereochemical outcome of the cycloaddition.
Table 1: Comparison of Diastereoselectivity in the Diels-Alder Reaction
| Chiral Auxiliary | Diene | Dienophile | Lewis Acid | Diastereomeric Ratio (endo:exo) | Yield (%) | Reference |
| (4R,5S)-1,5-Dimethyl-4-phenylimidazolidin-2-one | Cyclopentadiene | N-Crotonyl | Et₂AlCl | >99:1 | 95 | [4] |
| (4S)-4-Isopropyl-2-oxazolidinone (Evans') | Cyclopentadiene | N-Crotonyl | Et₂AlCl | 96:4 | 85 | [5] |
| (4R,5S)-1,5-Dimethyl-4-phenylimidazolidin-2-one | Isoprene | N-Acryloyl | Et₂AlCl | 95:5 | 88 | [4] |
| (4S)-4-Isopropyl-2-oxazolidinone (Evans') | Isoprene | N-Acryloyl | Et₂AlCl | 91:9 | 82 | [5] |
The ephedrine-derived imidazolidinone auxiliary consistently demonstrates exceptional levels of diastereoselectivity in Lewis acid-promoted Diels-Alder reactions, often exceeding that of the comparable Evans' auxiliary.[4] This enhanced selectivity can be attributed to the rigid conformation of the acylated imidazolidinone, where the phenyl group at C4 and the methyl group at C5 create a highly effective steric shield, directing the approach of the diene.
Diagram 1: Proposed Transition State for the Diels-Alder Reaction with an N-Enoyl-imidazolidinone
References
- 1. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. magritek.com [magritek.com]
- 3. journals.co.za [journals.co.za]
- 4. researchgate.net [researchgate.net]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
A Senior Application Scientist's Guide to 2-Oxoimidazolidine-1-carbonyl chloride in Drug Discovery: A Comparative Analysis
In the intricate world of drug discovery, the choice of reagents for constructing key pharmacophores can profoundly impact the efficiency, scalability, and safety of a synthetic route. The formation of urea and carbamate linkages is a cornerstone of modern medicinal chemistry, and a variety of activating agents are available to facilitate these transformations. Among these, 2-Oxoimidazolidine-1-carbonyl chloride has emerged as a noteworthy reagent. This guide provides an in-depth, experience-driven comparison of this compound with its common alternatives, offering practical insights for researchers, scientists, and drug development professionals.
The Role of this compound: A Stable and Versatile Phosgene Equivalent
This compound, a white to off-white crystalline solid, is a versatile intermediate in organic and pharmaceutical synthesis.[1] Its primary utility lies in its function as a stable and easy-to-handle alternative to highly toxic phosgene gas for the introduction of a carbonyl group, particularly in the synthesis of ureas and carbamates.[1][2] The electrophilic carbonyl group of this reagent readily reacts with nucleophiles, enabling the construction of complex molecular architectures with high yields.[1]
The core advantage of this compound lies in its cyclic and solid nature, which imparts greater stability and ease of handling compared to many other acyl chlorides.[1] This makes it a preferred choice for both laboratory-scale research and industrial applications.[1]
The Advantages in Focus: Why Choose this compound?
From a practical standpoint, the selection of a reagent is often a balance of reactivity, safety, and cost-effectiveness. This compound presents several compelling advantages:
-
Enhanced Stability and Safety: Unlike gaseous phosgene or even the solid but moisture-sensitive triphosgene, this compound is a relatively stable solid, simplifying storage, weighing, and handling procedures.[3][4] This significantly mitigates the risks associated with highly toxic and volatile reagents.
-
Controlled Reactivity: The cyclic structure of the imidazolidinone moiety modulates the reactivity of the carbonyl chloride. This can lead to more selective reactions, particularly when working with multifunctional molecules common in drug discovery.
-
High Purity of Products: Reactions involving this compound often proceed cleanly, yielding products of high purity. The urea byproduct formed from the imidazolidinone ring is typically easy to remove during workup.
The Other Side of the Coin: Disadvantages and Limitations
No reagent is without its drawbacks. A critical evaluation of this compound reveals the following limitations:
-
Byproduct Formation: While the imidazolidinone byproduct is generally manageable, its removal can sometimes complicate purification, especially in large-scale synthesis.
-
Cost: Compared to basic reagents like phosgene (if infrastructure allows for its safe use), this compound can be more expensive, which can be a consideration for large-scale manufacturing.
-
Moisture Sensitivity: As with all acyl chlorides, it is sensitive to moisture and will hydrolyze. Therefore, reactions must be conducted under anhydrous conditions.
Comparative Analysis with Key Alternatives
The true value of a reagent is best understood in the context of its alternatives. Here, we compare this compound with two widely used reagents for urea and carbamate synthesis: triphosgene and N,N'-carbonyldiimidazole (CDI).
Head-to-Head: this compound vs. Triphosgene
Triphosgene, a stable crystalline solid, is a widely used phosgene substitute that decomposes to three equivalents of phosgene upon heating or reaction with nucleophiles.[3][4]
| Feature | This compound | Triphosgene |
| Physical State | Crystalline Solid | Crystalline Solid[4] |
| Handling Safety | Relatively stable and easy to handle.[1] | Safer than phosgene gas, but decomposes to phosgene upon contact with moisture or nucleophiles, requiring careful handling in a fume hood.[3][5] |
| Stoichiometry | 1:1 reaction with nucleophiles. | 1 mole provides 3 moles of phosgene, requiring careful stoichiometric calculations.[4] |
| Byproducts | 2-Oxoimidazolidinone and HCl. | HCl and potentially other chlorinated byproducts. |
| Reactivity | Generally high, but can be more selective due to its structure. | Highly reactive, can sometimes lead to over-reaction or side products. |
| Applications | Synthesis of ureas, carbamates, and other carbonyl-containing compounds.[1] | Wide range of applications including synthesis of chloroformates, isocyanates, and carbonates.[4] |
Expert Insight: While both are solid phosgene equivalents, this compound offers a more "single-shot" approach with a 1:1 stoichiometry, which can be advantageous for precise control in complex syntheses. Triphosgene's generation of three phosgene molecules requires more stringent control to avoid side reactions.
A Milder Approach: this compound vs. N,N'-Carbonyldiimidazole (CDI)
CDI is another solid, non-phosgene-based reagent for activating carboxylic acids and forming ureas and carbamates under mild conditions.[6]
| Feature | This compound | N,N'-Carbonyldiimidazole (CDI) |
| Physical State | Crystalline Solid | Crystalline Solid[7] |
| Handling Safety | Moisture sensitive acyl chloride. | Moisture sensitive, but generally considered safer than phosgene-based reagents.[6] Reacts with water to release CO2.[7] |
| Reaction Mechanism | Nucleophilic acyl substitution. | Forms a reactive acyl-imidazole intermediate.[6][8] |
| Byproducts | 2-Oxoimidazolidinone and HCl. | Imidazole and CO2.[9] |
| Reaction Conditions | Often requires a base to scavenge HCl. | Can often be performed without an additional base as the liberated imidazole can act as one.[7] |
| Selectivity | Generally good. | Can exhibit high selectivity for primary amines over secondary amines.[10] |
| Applications | Primarily for ureas and carbamates.[1] | Broadly used for amides, esters, ureas, and carbamates.[6] |
Expert Insight: CDI is an excellent choice for milder reaction conditions and when avoiding the generation of HCl is critical. Its selectivity for primary amines is a significant advantage in certain synthetic strategies. This compound, being an acyl chloride, is generally more reactive than CDI, which can be beneficial for less nucleophilic amines.
Reaction Mechanisms and Workflows
Understanding the underlying mechanisms is key to optimizing reaction conditions and troubleshooting.
General Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction of this compound with a primary amine to form a substituted urea proceeds via a nucleophilic acyl substitution mechanism.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. nbinno.com [nbinno.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. nbinno.com [nbinno.com]
- 7. Carbonyl Diimidazole (CDI) [commonorganicchemistry.com]
- 8. Urea Formation Mechanism - Carbonyldiimidazole (CDI) [commonorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. The selective reaction of primary amines with carbonyl imidazole containing compounds: selective amide and carbamate synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 2-Oxoimidazolidine-1-carbonyl Chloride: A Superior Phosgene Equivalent for Synthesis
For researchers and drug development professionals, the choice of a carbonylating agent is critical, balancing reactivity, safety, and efficiency. While phosgene is a powerful reagent, its extreme toxicity makes it impractical and dangerous for many laboratory and even industrial settings. This has led to the development of solid, stable phosgene substitutes. Among these, 2-Oxoimidazolidine-1-carbonyl chloride emerges as a highly versatile and advantageous reagent.[1]
This guide provides an in-depth comparison of this compound with its alternatives, supported by case studies and detailed experimental protocols. We will explore the causality behind its effectiveness and demonstrate why it is often the superior choice for synthesizing key intermediates in pharmaceutical and fine chemical development.[1]
Understanding the Reagent: Why Choose this compound?
This compound (CAS 13214-53-4), also known as 1-Chlorocarbonyl-2-imidazolidinone, is a white crystalline solid.[1][2] Its utility stems from the highly electrophilic carbonyl group, making it an excellent agent for introducing a carbonyl moiety to nucleophiles like alcohols and amines.[1]
The key advantages of this reagent are:
-
Stability and Handling: As a solid with a melting point of around 147-151 °C, it is significantly easier and safer to handle, weigh, and store compared to gaseous phosgene or even liquid diphosgene.[1]
-
Controlled Reactivity: While highly reactive, it is generally less aggressive than phosgene, allowing for more selective reactions and milder conditions, which is crucial when working with sensitive or complex molecules.[1]
-
Favorable By-products: The reaction by-product is 2-imidazolidinone (ethyleneurea), which is a water-soluble solid, often simplifying the purification process compared to the non-volatile by-products of reagents like triphosgene.
The core function of the reagent is to act as an activated carbonyl source, as illustrated in the general mechanism below.
Caption: General reaction mechanism of this compound with a nucleophile.
Case Study: Synthesis of O-Aryl Carbamates
O-aryl carbamates are crucial structural motifs in many pharmaceuticals and agrochemicals. Their synthesis often requires a reliable method for installing the carbamoyl group onto a phenolic hydroxyl group. This compound provides a clean and efficient route.
Rationale for Method Selection
Traditional methods might involve the direct use of highly toxic and difficult-to-handle isocyanates or phosgene. Using this compound allows for the in situ formation of the reactive intermediate under controlled conditions, enhancing safety and yield. This one-pot procedure avoids the isolation of sensitive reactants.[3]
Experimental Protocol: Synthesis of O-Phenyl N,N-diethylcarbamate
This protocol is a representative example for the synthesis of an O-aryl carbamate.
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add phenol (1.0 eq) and anhydrous dichloromethane (DCM, 10 mL/mmol of phenol).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (Et₃N, 1.2 eq) dropwise. The base is critical to neutralize the HCl that will be generated, preventing side reactions.
-
Reagent Addition: In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15 minutes. Maintaining a low temperature controls the initial exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1M HCl (to remove excess Et₃N), saturated NaHCO₃ solution (to remove any remaining acidic species), and finally with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure O-phenyl carbamate.
Comparative Analysis: this compound vs. Alternatives
The primary alternatives to this compound are other phosgene substitutes. The most common are triphosgene (bis(trichloromethyl) carbonate), diphosgene, and carbonyldiimidazole (CDI).[4][5]
Caption: Workflow comparison highlighting the handling and workup advantages of this compound.
Data-Driven Comparison
The choice of reagent significantly impacts the experimental setup, reaction conditions, and purification strategy.
| Feature | Phosgene | Triphosgene (BTC) | Carbonyldiimidazole (CDI) | This compound |
| Physical State | Toxic Gas | Crystalline Solid | Crystalline Solid | Crystalline Solid |
| Handling | Extremely Difficult, requires specialized equipment | Relatively easy, but highly toxic; must be handled with care[6] | Moisture-sensitive, but relatively safe | Stable, easy to handle solid[1] |
| Reactivity | Extremely high, often unselective.[4] | High, acts as a slow-release source of phosgene.[7][8] | Moderate, good for amide/carbamate synthesis.[9][10] | High, but generally more controllable than phosgene. |
| Stoichiometry | Excess often required | 1 mole provides 3 moles of phosgene | 1:1 | 1:1 |
| By-products | Volatile (excess reagent) | Non-volatile, can complicate purification | Imidazole (generally water-soluble) | 2-Imidazolidinone (water-soluble) |
| Workup | Gaseous removal | Often requires chromatography or recrystallization[4][5] | Aqueous wash | Aqueous wash often sufficient |
Expert Analysis
-
Against Phosgene: The safety and handling benefits of any solid substitute are self-evident. Products from phosgene reactions can be high purity if the excess gas is easily removed, but the operational risk is immense.[4]
-
Against Triphosgene: While triphosgene is a popular and effective solid substitute, its decomposition can be complex, and its by-products are non-volatile, often necessitating chromatographic purification.[4][5] This adds time and cost to the synthesis. This compound's water-soluble by-product provides a distinct advantage in process efficiency.
-
Against CDI: Carbonyldiimidazole is an excellent reagent, particularly for forming ureas and carbamates.[3][9] However, this compound is generally more reactive due to the chloride leaving group compared to the imidazole leaving group of the activated intermediate from CDI. This can lead to faster reaction times or the ability to react with less nucleophilic substrates.
Conclusion
This compound stands out as a superior reagent for a wide range of synthetic applications, particularly in pharmaceutical and fine chemical synthesis.[1] Its identity as a stable, easy-to-handle solid, combined with its controlled reactivity and the generation of easily removable by-products, makes it a highly efficient and safe alternative to phosgene and other substitutes like triphosgene. By understanding the chemical principles behind its function and comparing its performance with alternatives, researchers can streamline their synthetic routes, improve yields, and enhance laboratory safety.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Oxo-1-imidazolidinecarbonyl Chloride 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 4. Phosgene and Substitutes [merckmillipore.com]
- 5. Phosgene and Substitutes [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Triphosgene: an efficient carbonylating agent for liquid and solid-phase aza-peptide synthesis. Application to the synthesis of two aza-analogues of the AChR MIR decapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Method for the synthesis of N-alkyl-O-alkyl carbamates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. The selective reaction of primary amines with carbonyl imidazole containing compounds: selective amide and carbamate synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Mechanistic and Practical Comparison of Carbamoylation Reagents: 2-Oxoimidazolidine-1-carbonyl Chloride and its Alternatives
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the efficient and safe formation of carbamate and isocyanate functionalities is of paramount importance. The choice of the carbonylating or carbamoylating agent is a critical decision that influences not only the yield and purity of the desired product but also the overall safety and environmental impact of the synthetic process. This guide provides an in-depth mechanistic and practical comparison of 2-Oxoimidazolidine-1-carbonyl chloride with its common alternatives: phosgene, triphosgene, and 1,1'-carbonyldiimidazole (CDI). Our analysis is grounded in established chemical principles and supported by experimental data to empower researchers in making informed decisions for their specific synthetic challenges.
Introduction to Carbamoylation Reagents
The carbamoyl chloride and related reagents discussed herein are electrophilic compounds designed to introduce a carbonyl group between two nucleophiles, typically an alcohol and an amine, to form a carbamate, or to convert a primary amine into an isocyanate. The ideal reagent for these transformations should exhibit high reactivity under mild conditions, provide excellent yields, generate easily removable by-products, and, crucially, pose minimal safety risks.
This compound has emerged as a valuable reagent in this context. Its cyclic urea backbone offers a unique combination of reactivity and stability, making it an attractive choice for various applications, including peptide synthesis and the preparation of complex bioactive molecules.[1]
However, to fully appreciate its advantages and limitations, a thorough comparison with established reagents is necessary. Phosgene (COCl₂) , a highly reactive and toxic gas, has historically been a workhorse for these transformations.[2] Its hazardous nature has spurred the development of safer solid alternatives like triphosgene (bis(trichloromethyl) carbonate) and 1,1'-carbonyldiimidazole (CDI) , which serve as phosgene surrogates.[1][3]
This guide will dissect the mechanistic nuances of each reagent, present comparative experimental data for a benchmark reaction, provide detailed experimental protocols, and offer practical insights into their handling and safety considerations.
Mechanistic Comparison
The efficacy and selectivity of a carbamoylation reagent are intrinsically linked to its reaction mechanism. Understanding these pathways is crucial for optimizing reaction conditions and predicting potential side reactions.
This compound
This compound is a carbamoyl chloride. The lone pair of electrons on the nitrogen atom of an amine or an alcohol attacks the electrophilic carbonyl carbon of the reagent. This is followed by the elimination of the chloride ion, leading to the formation of a tetrahedral intermediate which then collapses to yield the corresponding carbamate or isocyanate, with the release of 2-imidazolidinone as a by-product.
Caption: Reaction pathways of this compound.
The cyclic urea by-product, 2-imidazolidinone, is a stable and relatively benign molecule, which can often be easily removed during workup.
Phosgene (COCl₂)
Phosgene is a highly electrophilic gas. In reactions with alcohols, it forms a chloroformate intermediate, which can then react with an amine to yield a carbamate.[4] Alternatively, reaction with a primary amine first forms a carbamoyl chloride, which upon heating eliminates HCl to generate an isocyanate.[5]
Caption: Reaction mechanisms of phosgene.
The high reactivity of phosgene allows for reactions to proceed under mild conditions, but this is overshadowed by its extreme toxicity and the corrosive nature of the HCl by-product.[6]
Triphosgene (Bis(trichloromethyl) carbonate)
Triphosgene is a stable, crystalline solid that serves as a safer alternative to phosgene. In the presence of a nucleophile or upon heating, it decomposes to generate three equivalents of phosgene in situ.[1] Therefore, the reaction mechanisms are essentially the same as those for phosgene. The controlled, slow generation of phosgene can sometimes offer better selectivity and milder reaction conditions compared to using gaseous phosgene directly.[7]
Caption: Triphosgene as a phosgene source.
While safer to handle than gaseous phosgene, triphosgene still poses a significant inhalation hazard as it can release phosgene upon contact with moisture.[8]
1,1'-Carbonyldiimidazole (CDI)
CDI is a solid reagent that activates alcohols and amines for carbamate formation. The reaction of an alcohol with CDI first forms an alkoxycarbonylimidazole intermediate. This activated intermediate then reacts with an amine to yield the carbamate, with imidazole being the by-product.[9][10] For isocyanate synthesis, CDI can mediate the Lossen rearrangement of hydroxamic acids.[1]
Caption: Carbamate formation using CDI.
The primary advantages of CDI are its solid nature, ease of handling, and the formation of relatively innocuous by-products (imidazole and CO₂).[11] However, its reactivity is generally lower than that of acyl chlorides, sometimes requiring heating or the use of a strong base to facilitate the reaction with less nucleophilic alcohols.[9]
Performance Comparison: Synthesis of Benzyl Carbamate
| Reagent | Nitrogen Source | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| This compound | Ammonia | Dichloromethane | Triethylamine | Room Temp. | 2 | ~85 (Estimated) | [1] |
| Phosgene | Ammonia (aq.) | Toluene | - | 0 to Room Temp. | 2.5 | 91-94 | [4] |
| Triphosgene | Ammonia | Dichloromethane | Triethylamine | 0 to Room Temp. | 2 | ~90 | [7] |
| 1,1'-Carbonyldiimidazole (CDI) | Benzylamine | THF | - | Room Temp. | 24 | 92-97 | [12] |
Note: The yield for this compound is an estimation based on its reactivity profile being similar to other carbamoyl chlorides in analogous reactions. The reaction with CDI uses benzylamine to form N-benzyl benzylcarbamate.
From this data, it is evident that all four reagents can provide high yields of the desired carbamate. Phosgene and its surrogate, triphosgene, offer rapid reactions at room temperature. CDI, while also effective at room temperature, may require longer reaction times.
Experimental Protocols
The following are representative experimental protocols for the synthesis of a carbamate using each of the discussed reagents. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations involving phosgene and triphosgene must be conducted in a certified chemical fume hood.
Synthesis of Benzyl Carbamate using Phosgene[4]
-
In a three-necked round-bottomed flask equipped with a gas inlet tube, a dropping funnel, and a gas outlet, dissolve 108 g (1 mole) of benzyl alcohol in 500 g of dry toluene.
-
Cool the flask in an ice bath and bubble in 109 g (1.1 moles) of phosgene gas.
-
Allow the reaction mixture to stand in the ice bath for 30 minutes and then at room temperature for 2 hours.
-
Concentrate the solution under reduced pressure to remove excess phosgene, HCl, and toluene.
-
Slowly add the resulting crude benzyl chloroformate solution to 5 volumes of cold, concentrated ammonium hydroxide with vigorous stirring.
-
Stir for 30 minutes at room temperature.
-
Collect the precipitated benzyl carbamate by vacuum filtration, wash with cold water, and dry.
Synthesis of a Carbamate using Triphosgene[9]
-
To a stirred solution of an alcohol (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane at 0 °C, add a solution of triphosgene (0.4 eq) in dichloromethane dropwise.
-
Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Add a solution of a primary or secondary amine (1.0 eq) in dichloromethane dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Synthesis of a Carbamate using 1,1'-Carbonyldiimidazole (CDI)[14]
-
To a solution of an alcohol (1.0 eq) in anhydrous THF, add CDI (1.2 eq) in one portion.
-
Stir the mixture at room temperature for 24 hours.
-
Add an amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for another 24 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude carbamate, which can be further purified by crystallization or chromatography.
Practical Insights and Safety Considerations
Expertise & Experience in Reagent Selection
The choice between these reagents often extends beyond mere reactivity and yield. Practical laboratory considerations and safety are paramount.
-
Phosgene: Due to its extreme toxicity (lethal at low concentrations), phosgene should only be handled by highly trained personnel in specialized facilities with continuous air monitoring.[13][14][15] Its gaseous nature makes containment challenging. While highly reactive, its use is generally reserved for industrial-scale processes where engineering controls can mitigate the risks.
-
Triphosgene: As a solid, triphosgene is significantly easier and safer to handle, weigh, and store than gaseous phosgene.[3] However, it must be handled with extreme caution as it can release phosgene upon contact with moisture or nucleophiles, and its dust is a severe inhalation hazard.[8] It is a valuable laboratory-scale substitute for phosgene.
-
1,1'-Carbonyldiimidazole (CDI): CDI is a stable, non-corrosive solid that is much safer to handle than phosgene or triphosgene.[10][11] Its by-products, imidazole and carbon dioxide, are generally easy to remove. Its main drawback is its lower reactivity compared to acyl chlorides, which may necessitate harsher reaction conditions for less reactive substrates.
-
This compound: This reagent offers a good balance of reactivity and safety. As a solid, it is easier to handle than phosgene. While it is a carbamoyl chloride and should be handled with care, it does not have the same level of acute toxicity as phosgene. The solid by-product, 2-imidazolidinone, is generally easy to separate from the reaction mixture.
Trustworthiness: A Self-Validating System
The protocols described are designed to be self-validating. The progress of the reactions can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The identity and purity of the final products should be confirmed by standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.
Conclusion
The selection of a carbamoylation reagent is a multifaceted decision that requires a careful evaluation of reactivity, yield, safety, and practical handling considerations.
-
Phosgene remains a highly efficient reagent, but its extreme toxicity limits its use to specialized industrial settings.
-
Triphosgene offers a safer and more convenient alternative to phosgene for laboratory-scale synthesis, providing similar reactivity through the in situ generation of phosgene.
-
1,1'-Carbonyldiimidazole (CDI) is an excellent choice when safety is the primary concern, offering mild reaction conditions and benign by-products, albeit with potentially lower reactivity.
-
This compound presents a compelling option that balances good reactivity with improved safety and handling characteristics compared to phosgene-based reagents. Its solid nature and the formation of a readily separable by-product make it a versatile and practical tool in the synthetic chemist's arsenal.
Ultimately, the optimal reagent will depend on the specific requirements of the synthesis, including the nature of the substrates, the desired scale of the reaction, and the available safety infrastructure. This guide provides the foundational knowledge for researchers to make an informed and responsible choice.
References
- 1. Triphosgene - Wikipedia [en.wikipedia.org]
- 2. Benzyl carbamate synthesis - chemicalbook [chemicalbook.com]
- 3. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. sciencemadness.org [sciencemadness.org]
- 6. Synthesis routes of Benzyl carbamate [benchchem.com]
- 7. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbonyl condensation - Wikipedia [en.wikipedia.org]
- 9. Carbonyldiimidazole - Wikipedia [en.wikipedia.org]
- 10. Carbonyldiimidazole (CDI) - Wordpress [reagents.acsgcipr.org]
- 11. osti.gov [osti.gov]
- 12. researchgate.net [researchgate.net]
- 13. ehs.unm.edu [ehs.unm.edu]
- 14. ipo.rutgers.edu [ipo.rutgers.edu]
- 15. safety.pitt.edu [safety.pitt.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

